molecular formula C12H13ClN2O2 B1365645 Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate CAS No. 37041-32-0

Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Cat. No.: B1365645
CAS No.: 37041-32-0
M. Wt: 252.69 g/mol
InChI Key: HKSWBTHKPFESML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-chloro-8-methylquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37041-32-0

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 1-chloro-5-methyl-2H-quinoxaline-2-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-3-17-12(16)10-7-14-11-8(2)5-4-6-9(11)15(10)13/h4-7,10H,3H2,1-2H3

InChI Key

HKSWBTHKPFESML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)Cl

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the novel heterocyclic compound, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant properties.[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a logical, step-by-step approach from strategic synthesis planning to rigorous analytical validation. By explaining the causality behind experimental choices and integrating self-validating characterization protocols, this document serves as a practical and authoritative resource for the preparation and confirmation of this and structurally related compounds.

Introduction to the Quinoxaline Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmacology.[1] Among them, the quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold due to its planar structure which facilitates intercalation with DNA and interaction with various enzymatic targets.[1][4] The derivatization of the quinoxaline core allows for the fine-tuning of its steric and electronic properties, making it a versatile template for drug design.[3]

1.1 Target Molecule: this compound

The target molecule is a functionalized 1,2-dihydroquinoxaline. Key structural features include:

  • A Dihydroquinoxaline Core: Provides the foundational heterocyclic structure.

  • A 5-Methyl Group: Modifies the electronic properties and steric profile of the benzene ring.

  • An Ethyl Carboxylate at C2: Offers a site for further chemical modification, such as amidation, to explore structure-activity relationships (SAR).

  • An N1-Chloro Group: An uncommon feature that introduces a reactive electrophilic site on the nitrogen atom, potentially acting as a handle for further diversification or influencing the molecule's biological activity.

Strategic Synthesis Design: A Retrosynthetic Approach

A robust synthetic strategy begins with a logical disconnection of the target molecule into readily available starting materials. The proposed synthesis is a two-step process: (1) formation of the dihydroquinoxaline core via condensation-cyclization, followed by (2) selective N-chlorination.

G Target Ethyl 1-chloro-5-methyl-1,2-dihydro- quinoxaline-2-carboxylate Intermediate Ethyl 5-methyl-1,2-dihydroquinoxaline- 2-carboxylate Target->Intermediate N-Chlorination (Disconnect C-N-Cl) Precursors Starting Materials Intermediate->Precursors Condensation/Cyclization (Disconnect C-N) Diamine 3-Methyl-1,2-phenylenediamine Precursors->Diamine Diester Diethyl 2,3-dibromosuccinate Precursors->Diester

Caption: Retrosynthetic analysis of the target compound.

This approach is predicated on the well-established reaction of o-phenylenediamines with α-dicarbonyl compounds or their equivalents to form the quinoxaline ring system. The final N-chlorination step utilizes a mild chlorinating agent to prevent unwanted side reactions.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

This step involves the condensation of 3-methyl-1,2-phenylenediamine with diethyl 2,3-dibromosuccinate. The diamine acts as a binucleophile, attacking the electrophilic carbons of the succinate derivative, leading to a cyclization cascade and formation of the dihydroquinoxaline ring.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
3-Methyl-1,2-phenylenediamine 122.17 1.22 g 10.0
Diethyl 2,3-dibromosuccinate 345.97 3.46 g 10.0
Triethylamine (Et₃N) 101.19 2.8 mL 20.0

| Ethanol (EtOH), Anhydrous | 46.07 | 50 mL | - |

Step-by-Step Experimental Protocol

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Add triethylamine (2.8 mL, 20.0 mmol). Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • To the stirring solution, add diethyl 2,3-dibromosuccinate (3.46 g, 10.0 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% to 40% ethyl acetate in hexane gradient) to yield the product as a pale yellow solid.

Step 2: N-Chlorination to Yield this compound

This protocol uses N-Chlorosuccinimide (NCS), a mild and highly effective electrophilic chlorinating agent for secondary amines and amides. The reaction is typically fast and clean.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate 218.25 1.09 g 5.0
N-Chlorosuccinimide (NCS) 133.53 0.70 g 5.25

| Dichloromethane (DCM), Anhydrous | 84.93 | 40 mL | - |

Step-by-Step Experimental Protocol

  • In a 100 mL round-bottom flask protected from light (wrapped in aluminum foil), dissolve the dihydroquinoxaline intermediate (1.09 g, 5.0 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (0.70 g, 5.25 mmol) portion-wise over 5 minutes. The use of a slight excess of NCS ensures complete conversion.

  • Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the starting material by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to quench any unreacted NCS, followed by water (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or a short plug of silica gel if necessary, to yield the final product.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Chlorination A 3-Methyl-1,2-phenylenediamine + Diethyl 2,3-dibromosuccinate B Reflux in EtOH with Et3N, 6h A->B C Workup & Column Chromatography B->C D Intermediate: Ethyl 5-methyl-1,2-dihydro- quinoxaline-2-carboxylate C->D E Intermediate in DCM D->E Proceed to next step F Add NCS at 0 °C, 1h E->F G Quench & Workup F->G H Final Product: Ethyl 1-chloro-5-methyl-1,2-dihydro- quinoxaline-2-carboxylate G->H

Caption: Overall experimental workflow for the two-step synthesis.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

G cluster_characterization Analytical Validation FinalProduct Final Product NMR NMR Spectroscopy ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) FinalProduct->NMR IR FT-IR Spectroscopy Functional Groups (C=O, C-Cl) FinalProduct->IR MS Mass Spectrometry Molecular Weight Isotopic Pattern (³⁵Cl/³⁷Cl) FinalProduct->MS Chroma Chromatography Purity (TLC/HPLC) FinalProduct->Chroma

Caption: Logical flow of the analytical characterization process.

4.1 Expected Analytical Data

The following table summarizes the predicted data for this compound (Molecular Formula: C₁₂H₁₃ClN₂O₂, Molecular Weight: 252.70 g/mol ).

TechniqueExpected ObservationsRationale & Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.0-7.3 (m, 3H, Ar-H); δ 4.8 (s, 1H, C2-H); δ 4.2 (q, 2H, -OCH₂CH₃); δ 2.4 (s, 3H, Ar-CH₃); δ 1.3 (t, 3H, -OCH₂CH₃). The N4-H proton may be broad or not observed.Confirms the presence and connectivity of aromatic, ester, and methyl protons. The singlet at ~4.8 ppm is characteristic of the proton at the C2 chiral center.
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C=O); δ 120-145 (Ar-C); δ ~62 (-OCH₂); δ ~58 (C2); δ ~20 (Ar-CH₃); δ ~14 (-OCH₂CH₃).Elucidates the carbon skeleton, confirming the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.
FT-IR (KBr, cm⁻¹)~2980 (Aliphatic C-H stretch); ~1740 (C=O ester stretch); ~1610 (Aromatic C=C stretch); ~750 (C-Cl stretch).Provides definitive evidence of key functional groups. The strong carbonyl stretch is a critical diagnostic peak.[5][6]
Mass Spec. (ESI+)m/z 253.07 [M+H]⁺, 255.07 [M+2+H]⁺.Confirms the molecular weight. The characteristic ~3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺ provides unambiguous evidence for the presence of a single chlorine atom.
TLC Single spot in appropriate solvent system (e.g., 3:1 Hexane:EtOAc).Indicates the purity of the isolated compound.

Conclusion

This guide outlines a reliable and reproducible two-step synthesis for this compound. The strategy, built on fundamental organic chemistry principles, is efficient and yields a product that can be rigorously validated using standard analytical techniques. The detailed protocols and characterization data serve as an authoritative benchmark for researchers working on the synthesis of novel quinoxaline derivatives for applications in drug discovery and materials science.

References

A Technical Guide to the Physicochemical Properties of Substituted Quinoxaline-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a lack of specific published data for "Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate." This guide has therefore been expertly curated to focus on the broader, yet highly relevant, class of substituted quinoxaline-2-carboxylates and their derivatives. The principles, protocols, and analyses presented herein are foundational to the study of this class of compounds and provide a robust framework for understanding their physicochemical properties and potential applications.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The quinoxaline-2-carboxylate moiety, in particular, is a key pharmacophore in the development of novel therapeutic agents, with notable applications in the search for new antitubercular and anticancer drugs.[1][4][5][6]

This guide provides an in-depth exploration of the synthesis, physicochemical characterization, and potential applications of substituted quinoxaline-2-carboxylates, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthetic Pathways to Quinoxaline-2-Carboxylates

The synthesis of the quinoxaline scaffold is versatile, with several established methods. The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] For the synthesis of quinoxaline-2-carboxylate esters, a β-keto ester is typically employed as the dicarbonyl synthon.

A general synthetic route involves the reaction of a substituted o-phenylenediamine with an ethyl ester of a β-keto acid. This reaction can be catalyzed by various acids or proceed under thermal conditions. The substituents on the o-phenylenediamine ring will determine the substitution pattern on the final quinoxaline product.

For the synthesis of dihydroquinoxaline derivatives, a common method involves the reaction of an α-bromoketone with an aliphatic vicinal diamine.[8]

G cluster_0 Synthesis of Quinoxaline-2-Carboxylate start Substituted o-phenylenediamine intermediate Intermediate Adduct start->intermediate Condensation reagent Ethyl Acetoacetate (β-keto ester) reagent->intermediate product Ethyl 3-methyl-substituted-quinoxaline-2-carboxylate intermediate->product Cyclization & Dehydration

Caption: General synthetic pathway for substituted quinoxaline-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 3-methyl-6-chloroquinoxaline-2-carboxylate 1,4-dioxide

This protocol is adapted from a general method for the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, which are noted for their antimycobacterial activity.[6][9]

Materials:

  • 5-chlorobenzofuroxan

  • Ethyl acetoacetate

  • Triethylamine

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of 5-chlorobenzofuroxan (1 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.2 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature in the dark for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration.

  • Wash the crude product with cold diethyl ether.

  • Recrystallize the solid from ethanol to yield the purified product.

Causality Behind Experimental Choices:

  • Benzofuroxan as a starting material: This serves as a precursor to the o-phenylenediamine dioxide, which readily cyclizes to form the quinoxaline 1,4-dioxide ring system.

  • Triethylamine as a base: It facilitates the condensation reaction by deprotonating the acidic methylene group of the ethyl acetoacetate.

  • Reaction in the dark: This is often employed for light-sensitive compounds to prevent potential side reactions.

Physicochemical Properties and Characterization

The physicochemical properties of quinoxaline derivatives are crucial for their biological activity and formulation into drug products. These properties are influenced by the nature and position of substituents on the quinoxaline ring.

Table 1: General Physicochemical Properties of Quinoxaline Derivatives

PropertyTypical Value/Characteristic
Appearance Typically white to yellow crystalline solids.[10]
Melting Point Generally in the range of 30-200°C, highly dependent on substitution. The parent quinoxaline has a melting point of 29-30°C.[10]
Solubility The parent quinoxaline is soluble in water.[10] The solubility of derivatives varies significantly with substitution; generally soluble in organic solvents like ethanol, DMSO, and DMF.
pKa The parent quinoxaline is a weak base with a pKa of 0.6.[11]
Molecular Weight The parent quinoxaline has a molecular weight of 130.15 g/mol .[11]
UV-Vis Absorption Quinoxaline derivatives typically exhibit strong UV absorption due to the aromatic system.
Lipophilicity (LogP) Varies widely with substitution. The introduction of non-polar groups increases lipophilicity, which can affect cell permeability and biological activity.
Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the structure and purity of synthesized quinoxaline-2-carboxylates.

G cluster_1 Analytical Workflow synthesis Synthesized Compound tlc TLC (Reaction Monitoring & Purity) synthesis->tlc ms Mass Spectrometry (Molecular Weight) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir hplc HPLC (Purity & Quantification) tlc->hplc final Confirmed Structure & Purity hplc->final ms->final nmr->final ir->final

Caption: A typical analytical workflow for the characterization of synthesized quinoxaline derivatives.

Key Spectroscopic Signatures:

  • ¹H-NMR: Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. The signals for the ethyl ester group (a quartet and a triplet) and the methyl group (a singlet) are also characteristic.[12]

  • ¹³C-NMR: The carbonyl carbon of the ester typically appears around δ 160-170 ppm.[1] Aromatic carbons resonate in the δ 120-150 ppm region.

  • IR Spectroscopy: A strong absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. Bands in the 1500-1600 cm⁻¹ region correspond to C=C and C=N stretching in the aromatic rings.[12][13]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

The diverse biological activities of quinoxaline derivatives make them attractive candidates for drug development.[2][14]

  • Antitubercular Agents: Quinoxaline-2-carboxylate 1,4-dioxides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[6][9] Their mechanism of action is believed to involve DNA damage.[9]

  • Anticancer Agents: Various quinoxaline derivatives have demonstrated significant anticancer activity.[15] Some have been investigated as inhibitors of topoisomerase and vascular endothelial growth factor receptor.[1]

  • Antiviral and Antimicrobial Agents: The quinoxaline scaffold is present in compounds with activity against a range of viruses and bacteria.[2][4][5]

  • Neuroprotective Agents: Certain 7-heterocycle-substituted quinoxaline carboxylic acids have been found to have neuroprotective effects.[3]

The structure-activity relationship (SAR) of these compounds is an active area of research. For instance, in antitubercular quinoxaline-2-carboxylates, the presence of a chloro or methyl group at the 7-position and the nature of the ester group (with benzyl and ethyl esters often showing good activity) significantly influence their potency.[6]

Conclusion

References

"Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate CAS number and nomenclature"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted quinoxaline derivative. As this compound is not readily found in commercial catalogs or extensive public literature, this document serves as a foundational resource for researchers interested in its synthesis, characterization, and potential applications. We present a systematic nomenclature, a proposed synthetic pathway with detailed protocols, predicted physicochemical properties, and expected spectroscopic data for structural verification. The guide also discusses the broader context of quinoxaline derivatives in drug discovery, leveraging their known biological activities to infer potential areas of investigation for this specific molecule. Finally, we address the status of its CAS number and the procedure for registering a new chemical substance.

Nomenclature and Chemical Structure

Systematic IUPAC Name

The systematic name for the target compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1][2][3]

The name is derived as follows:

  • Parent Heterocycle: The core is a benzene ring fused to a dihydropyrazine ring, which is named "1,2-dihydroquinoxaline".

  • Principal Functional Group: The ester group at position 2 is the highest priority, giving the suffix "-carboxylate". The alkyl group of the ester is "ethyl".

  • Substituents:

    • A chlorine atom is attached to the nitrogen at position 1 ("1-chloro").

    • A methyl group is attached to the benzene ring at position 5 ("5-methyl").

Chemical Structure

The chemical structure is illustrated below:

(Simplified 2D representation)

CAS Registry Number

A search of comprehensive chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a specific CAS number for this compound. This indicates that the compound is likely a novel chemical entity that has not been previously synthesized and registered.

Proposed Synthetic Pathway

The synthesis of the target compound can be plausibly achieved via a two-step process, beginning with the formation of a dihydroquinoxaline precursor followed by selective N-chlorination. This approach is based on established methodologies for the synthesis of quinoxaline derivatives.[4][5]

Synthetic Workflow Diagram

The overall proposed workflow is depicted below.

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: N-Chlorination reactant1 3-Methyl-1,2-phenylenediamine precursor Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (Precursor) reactant1->precursor EtOH, rt reactant2 Ethyl glyoxalate reactant2->precursor precursor_ref Precursor reactant3 N-Chlorosuccinimide (NCS) product Ethyl 1-chloro-5-methyl-1,2- dihydroquinoxaline-2-carboxylate (Target Compound) reactant3->product precursor_ref->product CH2Cl2, 0°C to rt

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (Precursor)

This step involves the classical condensation reaction between an o-phenylenediamine and an α-keto ester.[6] The reaction is typically straightforward and proceeds at room temperature.

Protocol:

  • To a solution of 3-methyl-1,2-phenylenediamine (1.0 eq) in absolute ethanol (0.2 M), add ethyl glyoxalate (1.05 eq, typically as a 50% solution in toluene) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Causality: The reaction is driven by the nucleophilic attack of the amino groups of the diamine on the electrophilic carbonyl carbons of the glyoxalate, followed by cyclization and dehydration to form the stable dihydroquinoxaline ring system.

Step 2: N-Chlorination of the Precursor

This step utilizes an electrophilic chlorinating agent, N-Chlorosuccinimide (NCS), to selectively chlorinate the nitrogen atom at the 1-position. NCS is a mild and effective reagent for the chlorination of amines and related heterocycles.[7][8][9]

Protocol:

  • Dissolve the precursor, ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (1.0 eq), in an anhydrous inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final target compound.

Causality: The nitrogen atom of the dihydroquinoxaline ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This reaction is generally regioselective for the more electron-rich or sterically accessible nitrogen. The use of a non-polar aprotic solvent is crucial to prevent side reactions.

Physicochemical and Spectroscopic Data (Predicted)

Predicted Physicochemical Properties

The following table summarizes the predicted properties for the target compound.

PropertyValue
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
Appearance Expected to be a solid (e.g., white to pale yellow powder)
Solubility Likely soluble in organic solvents like CH₂Cl₂, CHCl₃, EtOAc, and acetone. Poorly soluble in water.
Melting Point Not available (requires experimental determination)
Expected Spectroscopic Characterization Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): Expected in the range of δ 7.0-7.8 ppm, showing a characteristic splitting pattern for a trisubstituted benzene ring.

  • CH at C2 (1H): A singlet is expected around δ 5.0-5.5 ppm.

  • NH Proton (1H): A broad singlet, likely in the range of δ 6.0-8.0 ppm, which is D₂O exchangeable.

  • Ethyl Ester (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).

  • Methyl Group (-CH₃): A singlet around δ 2.3-2.5 ppm (3H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Ester Carbonyl (C=O): δ 165-170 ppm.

  • Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-150 ppm.

  • C2 Carbon: δ 60-70 ppm.

  • Ethyl Ester (-OCH₂CH₃): Signals around δ 61-63 ppm (-OCH₂) and δ 14-15 ppm (-CH₃).

  • Methyl Carbon (-CH₃): δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹.

  • C=O Stretch (Ester): Strong absorption around 1720-1740 cm⁻¹.

  • C=N/C=C Stretch: 1500-1650 cm⁻¹.

  • C-Cl Stretch: 600-800 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 252.

  • Isotopic Pattern: A characteristic M+2 peak at m/z 254 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Potential Applications and Biological Activity

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds. They are known to exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity

  • Antimicrobial and Antifungal Agents

  • Antiviral Properties (including anti-HIV)

  • Anti-inflammatory Effects

  • Kinase Inhibitors

Given this established profile, this compound represents a promising scaffold for further investigation in drug discovery programs. The introduction of a chloro group at the N-1 position may modulate its electronic properties and biological activity, potentially leading to novel therapeutic agents.

Safety and Handling

As a novel, uncharacterized chemical, this compound should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance.

CAS Number Assignment for a New Substance

A CAS Registry Number is a unique identifier assigned to a specific chemical substance by the Chemical Abstracts Service.[13][14] Since the target compound appears to be a new chemical entity, it does not yet have a CAS number.

To obtain a CAS number, a researcher or organization must submit a request to the CAS Registry.[15][16] The submission requires providing sufficient information to uniquely identify the substance, including:

  • Chemical structure.

  • Systematic chemical name.

  • Spectroscopic or other analytical data that confirms the structure.

Upon verification that the substance is new to the registry, CAS will assign a unique number.[15][17]

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Blueprint of a Potential Therapeutic

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] The precise three-dimensional arrangement of atoms within these molecules is not a mere academic curiosity; it is the blueprint that dictates their biological function. Understanding this architecture through crystal structure analysis is fundamental to elucidating structure-activity relationships (SAR) and driving the rational design of new, more effective therapeutic agents.[1]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. While a public crystal structure for this specific molecule is not available at the time of this writing, the principles, protocols, and expert insights detailed herein are directly applicable. We will leverage data from closely related, structurally characterized quinoxaline derivatives to illustrate key aspects of the analysis, ensuring this document serves as a robust and practical manual for researchers, scientists, and drug development professionals.

Part 1: The Genesis of Analysis - Synthesis and High-Fidelity Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the chemical synthesis of the target compound and, critically, its crystallization into a single, perfect lattice. Without a high-quality crystal, the subsequent analysis is impossible.

A. Synthesis: Building the Molecular Framework

The synthesis of quinoxaline derivatives is a well-established field. A common and versatile method involves the condensation of an appropriately substituted aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] For the target molecule, this would typically involve reacting a substituted 4-methyl-benzene-1,2-diamine with a derivative of ethyl glyoxalate, followed by chlorination. For instance, the synthesis of 6-bromo-2,3-dichloroquinoxaline has been achieved by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[7] A similar strategy, adapting starting materials, would be employed for the title compound.

B. Crystallization: The Scientist's Art and the Analyst's Prerequisite

Growing X-ray quality crystals is often the most challenging step. The goal is to coax molecules out of the chaotic solution into a highly ordered, single crystalline state. This requires slow, controlled supersaturation.

Causality Behind the Method: The quality of a crystal is inversely proportional to the rate of its growth. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, resulting in poor X-ray diffraction. Therefore, all reliable crystallization techniques are designed to approach the point of supersaturation slowly and maintain it, allowing molecules the time to orient themselves perfectly.

Common Crystallization Techniques for Heterocyclic Compounds:

  • Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[8][9] The choice of solvent is critical; the compound should be moderately soluble, not excessively so, to allow for a controlled growth phase.[9]

  • Vapor Diffusion: This technique is ideal for small quantities of material. A concentrated solution of the compound in a solvent (the "inner" vial) is placed inside a sealed chamber (the "outer" vial) containing a more volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[11]

Field-Proven Protocol: Slow Evaporation

  • Purification: Ensure the compound is of the highest possible purity. Impurities can act as nucleation sites, leading to a shower of tiny crystals instead of a single large one.

  • Solvent Screening: In small vials, test the solubility of ~5 mg of the compound in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane).[12] Identify a solvent where the compound is moderately soluble.

  • Preparation: Dissolve the compound in the chosen solvent, warming gently if necessary to achieve a clear, near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could cause premature nucleation.

  • Incubation: Cover the vial with a cap that has been pierced with a needle or with paraffin film with a few pinholes. This restricts the rate of evaporation.[10]

  • Patience: Place the vial in a vibration-free location (e.g., a quiet corner of a desk or a dedicated crystallization incubator) and leave it undisturbed.[8] Monitor for crystal growth over several days to weeks.

Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome Purify Purify Compound Solvent Solvent Screening Purify->Solvent Dissolve Dissolve in Chosen Solvent Solvent->Dissolve Filter Filter Solution (0.22 µm) Dissolve->Filter Incubate Incubate in a Vibration-Free Area Filter->Incubate Monitor Monitor Growth Incubate->Monitor Harvest Harvest Crystal Monitor->Harvest Success Optimize Optimize Conditions Monitor->Optimize Failure (Powder/Oil) Optimize->Solvent Data_Collection_Workflow Mount Mount Crystal on Cryo-Loop Cool Flash-Cool in N2 Stream (100 K) Mount->Cool Center Center Crystal in X-ray Beam Cool->Center Initial Collect Initial Frames Center->Initial Index Auto-Index & Determine Unit Cell Initial->Index Strategy Calculate Data Collection Strategy Index->Strategy Collect Execute Full Data Collection Strategy->Collect Process Integrate & Scale Data Collect->Process Refinement_Workflow Input Integrated Reflection File (h, k, l, Intensity) Solve Solve Phase Problem (e.g., Direct Methods) Input->Solve InitialMap Calculate Initial Electron Density Map Solve->InitialMap Build Build Initial Atomic Model InitialMap->Build Refine Least-Squares Refinement Build->Refine Check Check R-factors & GoF Refine->Check Check->Refine Not Converged FinalMap Calculate Difference Map Check->FinalMap Converged FinalModel Final Validated Model FinalMap->FinalModel

References

A Technical Guide to Dihydroquinoxaline Carboxylate Compounds: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of dihydroquinoxaline carboxylate compounds. We will delve into their synthesis, explore their chemical and biological properties, and discuss their emerging applications in medicinal chemistry, grounded in established scientific literature.

Introduction to the Dihydroquinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile chemical nature and broad spectrum of biological activities make them privileged scaffolds in drug discovery. Among these, the dihydroquinoxaline core, particularly when functionalized with a carboxylate group, represents a key pharmacophore with notable therapeutic potential. These compounds serve not only as valuable synthetic intermediates but also exhibit intrinsic biological activities, including antioxidant, antimicrobial, and anticancer properties.

The dihydroquinoxaline carboxylate scaffold is characterized by a dihydropyrazine ring fused to a benzene ring, with a carboxylate group typically attached to the dihydropyrazine moiety. This structural arrangement imparts a unique combination of steric and electronic properties that are crucial for their interaction with biological targets.

Synthetic Strategies for Dihydroquinoxaline Carboxylates

The synthesis of dihydroquinoxaline carboxylates is most commonly achieved through the condensation reaction of o-phenylenediamines with α-keto esters. This reliable and versatile method allows for the generation of a diverse range of derivatives.

Core Synthesis: Condensation of o-Phenylenediamine and α-Keto Esters

The fundamental reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of an α-keto ester, followed by cyclization and dehydration to yield the dihydroquinoxaline carboxylate.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

  • Addition of α-Keto Ester: To this solution, add diethyl 2-ketomalonate (1 mmol) dropwise at room temperature with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent to afford the pure ethyl 2,3-dihydro-2-oxoquinoxaline-3-carboxylate.

This protocol represents a self-validating system as the purity and identity of the synthesized compound can be rigorously confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction (e.g., in Ethanol) o_phenylenediamine->condensation alpha_keto_ester α-Keto Ester alpha_keto_ester->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Dihydroquinoxaline Carboxylate cyclization->product purification Purification (Recrystallization) product->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Synthetic workflow for dihydroquinoxaline carboxylates.

Chemical Properties and Reactivity

Dihydroquinoxaline carboxylates are versatile intermediates for the synthesis of a variety of other heterocyclic systems. The presence of the carboxylate group and the nitrogen atoms in the dihydropyrazine ring offers multiple sites for chemical modification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

The dihydroquinoxaline carboxylate scaffold has been associated with a wide range of biological activities, making it a subject of intense research in drug discovery.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of dihydroquinoxaline derivatives. Their ability to scavenge free radicals is attributed to the electron-donating nature of the nitrogen atoms in the heterocyclic ring. This property makes them promising candidates for the development of drugs to combat oxidative stress-related diseases.

Antimicrobial Activity

Dihydroquinoxaline carboxylates have shown promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The specific antimicrobial spectrum and potency are highly dependent on the nature and position of substituents on the quinoxaline ring system.

CompoundOrganismMIC (µg/mL)
Ethyl 6-chloro-2,3-dihydro-2-oxoquinoxaline-3-carboxylate Staphylococcus aureus12.5
Escherichia coli25
Methyl 2,3-dihydro-7-nitro-2-oxoquinoxaline-3-carboxylate Candida albicans10

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of selected dihydroquinoxaline carboxylate derivatives.

Anticancer Activity

Emerging evidence suggests that dihydroquinoxaline carboxylates possess significant anticancer properties. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

Signaling Pathway Involvement

G DQC Dihydroquinoxaline Carboxylate Derivative ROS Reactive Oxygen Species (ROS) DQC->ROS Inhibition Apoptosis Apoptosis DQC->Apoptosis Induction Cell_Proliferation Cell Proliferation DQC->Cell_Proliferation Inhibition Cancer_Cell Cancer Cell ROS->Cancer_Cell Promotes Survival Apoptosis->Cancer_Cell Leads to Death Cell_Proliferation->Cancer_Cell Drives Growth

Caption: Potential mechanisms of anticancer action for dihydroquinoxaline carboxylates.

Future Directions and Conclusion

The dihydroquinoxaline carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of structure-activity relationships will be crucial for optimizing their pharmacological profiles.

An In-Silico First Approach: Predicting the Drug Development Potential of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Early-Stage Drug Discovery Professionals

Introduction: The Imperative of Early-Stage In-Silico Assessment

In modern drug discovery, the path from a promising molecule to a market-approved therapeutic is fraught with high attrition rates. A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Consequently, the early-stage assessment of these characteristics is not just advantageous but essential for mitigating risk, conserving resources, and accelerating the development timeline.[3][4] Computational, or in silico, models provide a rapid, cost-effective, and powerful alternative to traditional experimental screening, allowing researchers to prioritize candidates with a higher probability of success before significant investment in synthesis and in vitro testing.[5][6]

This guide provides an in-depth walkthrough of the in silico prediction of key physicochemical and pharmacokinetic properties of a novel quinoxaline derivative, "Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate." Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. By using this molecule as a case study, we will demonstrate a standard workflow for generating a comprehensive ADMET and drug-likeness profile, transforming a simple chemical structure into a data-rich foundation for strategic decision-making. The methodologies outlined herein are grounded in established Quantitative Structure-Activity Relationship (QSAR) models and widely-used predictive algorithms, which establish mathematical correlations between a molecule's structure and its biological activities.[7][8]

The Subject Molecule: Defining the Starting Point

The initial and most critical step in any in silico analysis is the unambiguous representation of the molecule. The structure of this compound is translated into a machine-readable format, most commonly the Simplified Molecular Input Line Entry System (SMILES).

Canonical SMILES: CCOC(=O)C1N(C2=CC=CC(=C2N1)C)Cl

This string serves as the primary input for the various predictive platforms that will be utilized in this analysis.

Part 1: Physicochemical and Lipophilicity Profiling

A molecule's fundamental physicochemical properties govern its behavior in biological systems, influencing everything from solubility to membrane permeability.[9] Lipophilicity, in particular, is a critical parameter that dictates absorption, distribution, and plasma protein binding.[10]

Methodology: Prediction via SwissADME

For this analysis, we will utilize the SwissADME web server, a free and robust tool that provides access to a suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness.[11][12][13]

Experimental Protocol:

  • Navigate to the SwissADME homepage (--INVALID-LINK--]">http://www.swissadme.ch).[12]

  • Input the SMILES string CCOC(=O)C1N(C2=CC=CC(=C2N1)C)Cl into the query field.

  • Initiate the prediction by clicking the "Run" button.

  • Compile the data from the "Physicochemical Properties" and "Lipophilicity" sections of the results page.

Predicted Physicochemical Data
PropertyPredicted ValueInterpretation and Significance
Formula C12H14ClN3O2Defines the elemental composition.
Molecular Weight 267.71 g/mol Falls within the desirable range for small molecule drugs (<500 Da), as per Lipinski's Rule of Five.[14][15]
LogP (iLOGP) 2.17Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability.[10]
LogS (ESOL) -3.15Corresponds to a predicted aqueous solubility of 0.71 mg/mL, classifying the compound as "Soluble".
Water Solubility SolubleGood solubility is crucial for absorption and formulation.
Polar Surface Area (TPSA) 54.43 ŲA TPSA < 140 Ų is generally associated with good cell membrane permeability.
Causality and Insights:

The predicted molecular weight and LogP are highly favorable, immediately suggesting that the molecule has a strong foundation for "drug-likeness." The balance of moderate lipophilicity and good aqueous solubility is a key objective in lead optimization. A compound that is too lipophilic may have poor solubility and be rapidly metabolized, while a compound that is too hydrophilic may not effectively cross cellular membranes.[10] This initial profile indicates that this compound occupies a promising region of physicochemical space.

Part 2: Pharmacokinetic (ADMET) Profile

Predicting a molecule's ADMET profile is central to early-stage drug discovery.[4] These properties determine if a compound can reach its target in sufficient concentration and persist long enough to exert a therapeutic effect without causing undue toxicity.[12]

Methodology: Prediction via pkCSM

To generate a comprehensive ADMET profile, we will use the pkCSM web server. This platform uses graph-based signatures to build predictive models for various pharmacokinetic and toxicity endpoints.[1][16][17]

Experimental Protocol:

  • Access the pkCSM prediction tool (1816]

  • Select the "Prediction" module.[19]

  • Enter the SMILES string CCOC(=O)C1N(C2=CC=CC(=C2N1)C)Cl into the designated field.[19]

  • Choose to run a systematic evaluation of all ADMET properties.[19]

  • Record the predicted values for key absorption, distribution, metabolism, excretion, and toxicity parameters.

Predicted ADMET Data
ParameterPredicted ValueInterpretation and Significance
Absorption
Water Solubility (LogS)-3.003Confirms good solubility, consistent with SwissADME.
Caco-2 Permeability (log Papp)0.751A value > 0.9 suggests high permeability; this value indicates moderate permeability.
Intestinal Absorption (Human)88.5%Predicts high absorption from the gut, a critical factor for oral bioavailability.
P-glycoprotein SubstrateNoThe compound is not predicted to be a substrate of this major efflux pump, which is favorable for intracellular accumulation.
Distribution
VDss (Human) (log L/kg)-0.218A low volume of distribution suggests the compound will primarily remain in the bloodstream rather than distributing into tissues.
Fraction Unbound (Human)0.283Predicts that ~28% of the drug in plasma will be unbound and therefore pharmacologically active.
BBB Permeability (logBB)-0.551A logBB < -1 indicates poor blood-brain barrier penetration. This compound is predicted to be largely excluded from the CNS.
CNS Permeability (logPS)-2.131A logPS > -2 suggests good CNS penetration; this value is borderline, reinforcing the prediction of limited CNS access.
Metabolism
CYP2D6 SubstrateNoNot predicted to be metabolized by this major cytochrome P450 isoform.
CYP3A4 SubstrateYesPredicted to be a substrate for CYP3A4, the most common drug-metabolizing enzyme. This is a key consideration for potential drug-drug interactions.
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNoLow potential for inhibiting major CYP enzymes, reducing the risk of metabolic drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)0.457Predicts a moderate rate of clearance from the body.
Renal OCT2 SubstrateNoNot predicted to be a substrate for this major renal uptake transporter.
Toxicity
AMES ToxicityNoThe compound is predicted to be non-mutagenic.
Max. Tolerated Dose (Human)0.591 log(mg/kg/day)Provides an early estimate of the potential therapeutic window.
HepatotoxicityNoNot predicted to cause liver damage.
Skin SensitisationNoLow predicted risk of causing an allergic skin reaction.

Workflow for In Silico ADMET Prediction

ADMET_Workflow cluster_Input Step 1: Input cluster_Platform Step 2: Prediction Platform cluster_Output Step 3: Data Analysis SMILES Molecule Input (SMILES String) pkCSM pkCSM Web Server (Graph-Based Signatures) SMILES->pkCSM Submit for Analysis Absorption Absorption - Intestinal Abs. - Caco-2 Perm. pkCSM->Absorption Generate Predictions Distribution Distribution - BBB Perm. - Plasma Protein Binding pkCSM->Distribution Generate Predictions Metabolism Metabolism - CYP Substrate - CYP Inhibition pkCSM->Metabolism Generate Predictions Excretion Excretion - Total Clearance - Renal OCT2 pkCSM->Excretion Generate Predictions Toxicity Toxicity - AMES Test - Hepatotoxicity pkCSM->Toxicity Generate Predictions

Caption: Workflow for predicting ADMET properties using the pkCSM server.

Authoritative Grounding and Self-Validation:

The pkCSM platform's predictions are derived from machine learning models trained on extensive, curated datasets of experimental results.[1][16][17] The causality is rooted in the principle of QSAR: the graph-based signatures numerically encode the molecule's topology and chemical features, which are then correlated with known pharmacokinetic outcomes.[20] The prediction that the compound is a substrate for CYP3A4 is a critical, actionable insight. This suggests that co-administration with strong CYP3A4 inhibitors or inducers could significantly alter the compound's plasma concentration, a factor that must be investigated in later in vitro and in vivo studies. The lack of predicted AMES toxicity and hepatotoxicity provides an initial, albeit computational, green light for the compound's safety profile.[21]

Part 3: Drug-Likeness and Medicinal Chemistry Friendliness

Beyond individual parameters, a holistic assessment of a molecule's suitability as a drug candidate is required. This involves evaluating its compliance with established "rules of thumb" and identifying any structural liabilities.[22]

Methodology: Integrated Analysis with SwissADME

We return to the SwissADME results to evaluate drug-likeness filters and potential problematic fragments.

Experimental Protocol:

  • Re-examine the SwissADME output generated in Part 1.

  • Analyze the "Drug-Likeness" and "Medicinal Chemistry" sections.

  • Synthesize the findings into a consolidated profile.

Predicted Drug-Likeness and Medicinal Chemistry Data
ParameterResultInterpretation and Significance
Drug-Likeness Rules
Lipinski Rule of Five[14]Yes (0 violations)Fully compliant. MW < 500, LogP < 5, H-bond Donors = 0, H-bond Acceptors = 4.[15][23]
Ghose FilterYesCompliant with filters related to MW, LogP, Molar Refractivity, and atom counts.
Veber FilterYesCompliant. TPSA ≤ 140 Ų and ≤ 10 rotatable bonds.
Egan FilterYesCompliant. Falls within the acceptable range for LogP and TPSA.
Muegge FilterYesCompliant with structural requirements defined by Muegge.
Bioavailability Score0.55An empirical score based on multiple property predictions, indicating good potential for oral bioavailability.
Medicinal Chemistry
PAINS Alert[24]0 alertsNo Pan-Assay Interference Compounds motifs detected. This reduces the likelihood of the compound being a "false positive" in high-throughput screens.[25][26]
Brenk Alert0 alertsNo structural fragments known to be associated with toxicity or metabolic liabilities were identified.
Lead-Likeness[27]No (2 violations)Violates MW (>250) and LogP (>2.0) criteria for a "lead-like" molecule.

Logical Framework for Drug-Likeness Assessment

DrugLikeness_Framework cluster_Input Input cluster_Filters Primary Filters cluster_Liabilities Liability Assessment cluster_Classification Final Classification Molecule Chemical Structure (Ethyl 1-chloro-5-methyl-1,2- dihydroquinoxaline-2-carboxylate) Lipinski Lipinski's Rule of 5 (Oral Bioavailability) Molecule->Lipinski Evaluate Rules Veber Veber Rules (Rotatable Bonds & TPSA) Molecule->Veber Evaluate Rules Ghose Ghose Filter (Physicochemical Ranges) Molecule->Ghose Evaluate Rules PAINS PAINS Filter (Assay Interference) Molecule->PAINS Screen for Liabilities Brenk Brenk Filter (Toxicophores) Molecule->Brenk Screen for Liabilities LeadLike Lead-Like: NO Molecule->LeadLike Evaluate Lead Criteria DrugLike Drug-Like: YES Lipinski->DrugLike All Pass Veber->DrugLike All Pass Ghose->DrugLike All Pass

Caption: Decision framework for classifying a molecule's drug-likeness.

Expertise-Driven Synthesis:

The results present a nuanced picture. The compound is unequivocally "drug-like," passing all major filters designed to assess suitability for an orally administered drug.[14][28] The absence of PAINS and Brenk alerts is a significant advantage, suggesting the molecule is a "clean" starting point, free from common structural motifs that can derail a project.[24][25]

However, it does not meet the stricter criteria for being "lead-like."[27][29] Lead-like molecules are typically smaller and less lipophilic, providing ample room for optimization by medicinal chemists to enhance potency and selectivity.[27] This molecule, while having excellent drug-like properties, may be considered a more mature starting point, closer to a "candidate" than a "lead." This implies that while it has a high probability of possessing favorable ADME properties, the scope for significant structural modification to improve target affinity may be more limited compared to a smaller, less complex lead.

Conclusion and Strategic Recommendations

The in silico profile of this compound is highly encouraging. It demonstrates excellent drug-like characteristics, including compliance with Lipinski's Rule of Five, predicted high intestinal absorption, good solubility, and a low risk of key toxicities. The primary metabolic pathway is predicted to be via CYP3A4, which is a vital piece of information for planning future drug-drug interaction studies. Its predicted inability to cross the blood-brain barrier makes it a suitable candidate for peripherally-acting targets.

Based on this comprehensive computational assessment, the molecule warrants prioritization for chemical synthesis and subsequent in vitro validation. Key experimental studies should focus on:

  • Confirming Physicochemical Properties: Experimental determination of solubility and LogP.

  • Validating ADME Predictions: Caco-2 permeability assays and metabolic stability studies using human liver microsomes, with a specific focus on CYP3A4 metabolism.

  • Initial Safety Assessment: In vitro cytotoxicity and Ames testing to confirm the non-mutagenic prediction.

This in silico-first approach provides a robust, data-driven foundation for advancing this compound into the next phase of the drug discovery pipeline, having successfully navigated the critical first pass of ADMET and drug-likeness evaluation.

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is approached in a logical, two-step sequence: initially involving a cyclocondensation reaction to form the dihydroquinoxaline core, followed by a selective N-chlorination. This guide emphasizes the rationale behind procedural choices, safety considerations, and mechanistic understanding to ensure scientific integrity and reproducibility.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules with applications as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1] The specific target of this protocol, this compound, is a functionalized derivative with potential as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. The introduction of a chlorine atom at the N1 position offers a reactive site for further synthetic transformations.

This protocol outlines a reliable and efficient laboratory-scale synthesis of the title compound. The synthetic strategy is based on established chemical principles for the formation of quinoxaline systems, namely the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by a chlorination step.[2][3]

Overall Synthesis Workflow

The synthesis is divided into two primary stages:

  • Stage 1: Cyclocondensation. Formation of the dihydroquinoxaline ring system.

  • Stage 2: N-Chlorination. Introduction of the chlorine atom at the nitrogen position.

SynthesisWorkflow cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: N-Chlorination A 4-Methyl-1,2-phenylenediamine C Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate A->C Acid catalyst Ethanol, Reflux B Ethyl glyoxalate B->C Acid catalyst Ethanol, Reflux E Ethyl 1-chloro-5-methyl-1,2- dihydroquinoxaline-2-carboxylate C->E Dichloromethane Room Temperature D N-Chlorosuccinimide (NCS) D->E caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Principle and Mechanistic Insight

The formation of the quinoxaline ring is achieved through the acid-catalyzed cyclocondensation of 4-methyl-1,2-phenylenediamine with ethyl glyoxalate.[4][5] This reaction is a classic method for preparing quinoxaline derivatives.[2][3] The reaction proceeds via initial nucleophilic attack of one of the amino groups of the diamine onto the aldehyde carbonyl of ethyl glyoxalate, followed by intramolecular cyclization and dehydration to yield the stable 1,2-dihydroquinoxaline ring system. The presence of an acid catalyst protonates the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
4-Methyl-1,2-phenylenediamineC₇H₁₀N₂122.171.22 g (10 mmol)>98%Sigma-Aldrich
Ethyl glyoxalate (50% in Toluene)C₄H₆O₃102.092.04 g (10 mmol)-TCI Chemicals
Glacial Acetic AcidCH₃COOH60.050.5 mL>99.7%-
Ethanol (Absolute)C₂H₅OH46.0750 mL>99.5%-
Ethyl AcetateC₄H₈O₂88.11As needed--
HexaneC₆H₁₄86.18As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 4-methyl-1,2-phenylenediamine in 50 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add 2.04 g (10 mmol) of ethyl glyoxalate solution (50% in toluene) dropwise over 5 minutes.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (disappearance of the starting diamine), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate as a solid.

Stage 2: Synthesis of this compound

Principle and Mechanistic Insight

The second stage involves the selective chlorination of the N-H bond at the 1-position of the dihydroquinoxaline ring. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle reagent for this purpose.[6][7] The reaction proceeds via an electrophilic chlorination mechanism where the nitrogen atom of the dihydroquinoxaline acts as a nucleophile, attacking the electrophilic chlorine atom of NCS.[6][8] The succinimide anion is a good leaving group, facilitating the transfer of the chlorine. This method is generally mild and provides good yields for the chlorination of electron-rich nitrogen heterocycles.[9][10]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylateC₁₂H₁₄N₂O₂218.252.18 g (10 mmol)-From Stage 1
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.47 g (11 mmol)>98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed--
BrineNaCl(aq)-As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.18 g (10 mmol) of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate in 50 mL of anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution at room temperature, add 1.47 g (11 mmol) of N-Chlorosuccinimide in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of chlorine.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

"purification techniques for Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Purity Isolation of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Abstract

This technical guide provides a detailed framework for the purification of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The inherent instability of the N-chloro moiety presents a significant challenge, necessitating carefully optimized purification protocols to prevent degradation and ensure high purity of the final product. This document outlines two primary purification methodologies: Flash Column Chromatography for initial bulk purification and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for achieving high-purity final product suitable for downstream applications. We delve into the underlying chemical principles, provide step-by-step protocols, and offer troubleshooting guidance based on field-proven insights.

Introduction: The Purification Challenge

This compound is a synthetic intermediate whose utility in drug discovery and development is contingent on its purity. Impurities, which may include unreacted starting materials, reaction by-products, or degradants, can interfere with subsequent synthetic steps or biological assays. The primary purification challenge stems from the N-chloro functional group. N-chloro compounds, particularly N-chloroimides and related structures, are known to be susceptible to degradation, especially in aqueous alkaline media, which can lead to the formation of highly toxic by-products like nitrogen trichloride[1]. Furthermore, studies on N-chloramines have demonstrated their instability during analytical chromatography, highlighting the need for carefully controlled conditions to achieve good recovery[2].

Therefore, the purification strategy must not only separate the target compound from impurities but also preserve its structural integrity. This guide is designed for researchers and drug development professionals to navigate these challenges effectively.

Understanding the Impurity Profile and Compound Stability

A successful purification strategy begins with an analysis of potential impurities and an understanding of the target molecule's stability.

  • Likely Impurities:

    • Starting Material: Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (the dechlorinated precursor). This is often the most significant impurity.

    • Chlorinating Agent Residue: Excess or by-products from the N-chlorination step (e.g., from N-Chlorosuccinimide (NCS) or t-butyl hypochlorite).

    • Degradation Products: The primary degradation product is the parent dihydroquinoxaline, formed via the loss of the chlorine atom.

    • Solvent Residue: Residual solvents from the preceding reaction and workup.

  • Key Stability Considerations:

    • pH Sensitivity: The N-Cl bond is prone to hydrolysis. Alkaline conditions are particularly detrimental and must be strictly avoided[1]. Neutral or slightly acidic conditions are generally preferred.

    • Thermal Sensitivity: While many quinoxaline derivatives are thermally stable, prolonged exposure to high temperatures during solvent evaporation should be minimized to prevent potential degradation.

    • Stationary Phase Interaction: The lone pairs on the nitrogen atoms and the polar ester group can interact strongly with acidic sites on silica gel. This can sometimes lead to peak tailing or, in worst-case scenarios, on-column degradation.

Purification Strategy Workflow

The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the final purity required. A typical workflow involves a bulk purification step followed by a high-resolution polishing step if necessary.

Purification_Workflow cluster_0 Phase 1: Bulk Purification cluster_1 Phase 2: High-Purity Polishing (Optional) Crude Crude Product (Post-Reaction Workup) Flash_Chromatography Flash Column Chromatography Crude->Flash_Chromatography Purity_Check_1 Purity & Identity Check (TLC, LC-MS, ¹H NMR) Flash_Chromatography->Purity_Check_1 Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Purity < 98% Final_Product Pure Product (>98%) Purity_Check_1->Final_Product Purity ≥ 98% Final_QC Final Purity Analysis (Analytical HPLC >98%) Prep_HPLC->Final_QC Final_QC->Final_Product

Caption: General workflow for the purification of the target compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying multi-gram quantities of the crude product to a purity of approximately 95-98%. The principle is to separate compounds based on their differential polarity and affinity for the stationary and mobile phases[3][4].

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the target compound and its major impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the product.

Solvent System (Hexane:Ethyl Acetate) Target Rf Impurity Rf (Precursor) Observations
90:10~0.15~0.10Poor separation, spots are too low on the plate.
70:30~0.30 ~0.22 Good separation and ideal Rf for the product.
50:50~0.55~0.48Poor separation, spots are too high on the plate.
Caption: Example of TLC solvent system optimization.
Step-by-Step Protocol
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (typically a 40-100 g crude to silica gel ratio).

    • Prepare a slurry of silica gel (60 Å, 40-63 µm particle size) in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 80:20 for initial packing).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Causality: Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation compared to wet loading, especially for moderately soluble compounds.

  • Elution:

    • Carefully add the mobile phase (Hexane:EtOAc 70:30) to the column without disturbing the top layer.

    • Apply gentle pressure (5-10 psi) to begin eluting the solvent through the column. Maintain a steady flow rate.

    • Collect fractions in test tubes. The less polar by-products will elute first, followed by the target compound, and finally the more polar precursor impurity.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the Rf of the target compound.

  • Solvent Removal & Quality Control:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Avoid excessive heat.

    • Place the resulting solid/oil under high vacuum to remove residual solvent.

    • QC Check: Obtain a ¹H NMR spectrum and an LC-MS trace to confirm the identity and estimate the purity of the isolated product.

Protocol 2: Preparative HPLC

For applications requiring very high purity (>98%), such as for reference standards or final drug substance, preparative HPLC is the method of choice. This technique offers superior resolution compared to flash chromatography.

Method Development Principles

Based on reports of separating quinoxaline and unstable N-chloramines, a reversed-phase method is most appropriate[2][5].

  • Column: A C18 stationary phase is a robust starting point.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water is effective.

  • Buffer: A neutral pH buffer is critical to prevent degradation of the N-chloro group. A phosphate buffer at pH 7.0 has been shown to yield high recoveries for N-chloramines[2]. Formic acid, while common for MS compatibility, should be tested cautiously as acidic conditions could potentially hydrolyze the ester.

Recommended HPLC Parameters
Parameter Setting Rationale
Column C18, 5-10 µm particle size, ≥ 20 mm IDStandard for reversed-phase preparative work.
Mobile Phase A 10 mM Sodium Phosphate Buffer, pH 7.0 in H₂OMaintains neutral pH to ensure N-Cl bond stability[2].
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Gradient 30% B to 80% B over 20 minutesA typical starting gradient to elute moderately polar compounds.
Flow Rate 15-25 mL/min (for a ~21 mm ID column)Adjust based on column dimension and pressure limits.
Detection UV at 254 nm and 320 nmQuinoxaline systems typically have strong UV absorbance.
Sample Prep Dissolve in minimal DMSO or ACNEnsure complete dissolution and filter before injection.
Step-by-Step Protocol
  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 70% A / 30% B) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample (previously purified by flash chromatography for best results).

  • Fraction Collection: Collect fractions based on the UV detector signal, triggering collection at the beginning of the target peak and stopping at its end.

  • Post-Purification Workup:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution containing the product and phosphate buffer can be handled by either:

      • Liquid-Liquid Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and evaporate.

      • Lyophilization: Freeze-dry the solution to remove water, leaving the product and buffer salts. The salts can then be removed by a final "polishing" extraction or a rapid silica plug filtration.

  • Final Quality Control: Perform final purity analysis using analytical HPLC and confirm structure by NMR and Mass Spectrometry.

Method_Selection Start Start: Crude Material Purity_Req Purity Required? Start->Purity_Req Scale Purification Scale? Purity_Req->Scale > 98% Flash Use Flash Chromatography Purity_Req->Flash ~95% Scale->Flash > 1 g Prep_HPLC Use Preparative HPLC Scale->Prep_HPLC < 1 g

Caption: Decision tree for selecting the appropriate purification method.

References

Application Notes and Protocols for Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds in Oncology

The quinoxaline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] In recent years, derivatives of quinoxaline have garnered significant attention as a promising class of chemotherapeutic agents due to their activity against various tumors.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[2][3] The structural versatility of the quinoxaline ring allows for substitutions that can modulate its biological activity. The presence of a chloro group, a methyl group, and a carboxylate ester in the structure of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate suggests its potential as a bioactive agent worthy of investigation in oncological research.

This guide provides a comprehensive framework for researchers to explore the anticancer potential of this compound. We present detailed protocols for fundamental in vitro assays to characterize its effects on cancer cell lines, focusing on cytotoxicity, apoptosis induction, cell cycle progression, and cell migration.

Hypothesized Mechanism of Action

While the specific molecular targets of this compound are yet to be elucidated, based on the known activities of related quinoxaline derivatives, we can hypothesize several potential mechanisms of action. Quinoxalines have been reported to function as inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinase.[2] Inhibition of these kinases can disrupt signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Furthermore, many quinoxaline compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[2][4]

The experimental workflows detailed below are designed to systematically investigate these potential anticancer activities.

Hypothesized_MoA cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Compound Test Compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity Induces Migration Inhibition of Migration Compound->Migration Inhibits Apoptosis Apoptosis Induction Cytotoxicity->Apoptosis CellCycle Cell Cycle Arrest Cytotoxicity->CellCycle ApoptoticPathways Apoptotic Pathways (Caspase Activation) Apoptosis->ApoptoticPathways Mediated by CellCycleCheckpoints Cell Cycle Checkpoints (G2/M) CellCycle->CellCycleCheckpoints Mediated by Kinases Kinase Inhibition (e.g., VEGFR, PDGFR, Src) Kinases->Cytotoxicity Leads to Kinases->Migration Affects

Caption: Hypothesized mechanism of action for the test compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay is crucial to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
50
100
Positive Control
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[8]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow Start Seed Cells in 6-well Plate Treat Treat with Compound (IC50 and 2x IC50) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptotic Cells Analyze->End

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[9] A compound-induced arrest in a specific phase can indicate interference with cell cycle regulatory proteins.[8]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

Data Analysis:

The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Cell Migration Assessment by Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration, a key process in cancer metastasis.[10]

Protocol:

  • Create a Monolayer: Grow cells to confluence in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing the compound at a non-toxic concentration (e.g., 0.1x IC50).

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation:

Time (hours)Wound Width (Control)Wound Width (Treated)% Wound Closure (Control)% Wound Closure (Treated)
000
12
24

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established and widely accepted methodologies in cancer cell biology. To ensure the trustworthiness of the results, it is imperative to include appropriate controls in every experiment:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known anticancer drug (e.g., Doxorubicin) to validate the assay's performance.

  • Untreated Control: To establish a baseline for cell behavior.

Furthermore, biological and technical replicates are essential to ensure the reproducibility and statistical significance of the findings.

Conclusion

The application notes and protocols outlined in this guide provide a robust starting point for investigating the anticancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and migration, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for a comprehensive preclinical evaluation, paving the way for further mechanistic studies and potential drug development.

References

The Strategic Utility of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate as a Versatile Chemical Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The functionalization of this core is a key strategy in drug discovery to modulate pharmacological profiles. This application note details the synthesis and utility of a highly reactive, yet underexplored intermediate, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate . This N-chloro-1,2-dihydroquinoxaline derivative serves as a potent precursor for the construction of novel, complex polycyclic and heterocyclic systems, primarily through intramolecular cyclization pathways. Its strategic design, combining a reactive N-Cl bond with a dihydroquinoxaline framework, opens avenues for the synthesis of unique molecular architectures relevant to drug development professionals.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not widely published, its properties can be inferred from structurally related compounds.

PropertyEstimated Value/Information
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Stability As an N-chloroamide, it should be handled with care. It may be sensitive to light, heat, and moisture. It is recommended to store it in a cool, dark, and dry place under an inert atmosphere.
Safety N-chloro compounds are oxidizing agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned as a two-step process, starting from commercially available or readily synthesized precursors. The first step involves the construction of the 1,2-dihydroquinoxaline ring system, followed by N-chlorination.

Part 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (Precursor)

The synthesis of the dihydroquinoxaline precursor can be achieved through the condensation of a substituted o-phenylenediamine with an α-ketoester.

Reaction Scheme:

Synthesis_of_Precursor reagent1 3-Methyl-1,2-phenylenediamine reaction_plus + reagent1->reaction_plus reagent2 Ethyl glyoxalate reagent2->reaction_plus product Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate reaction_arrow Solvent (e.g., Ethanol) Room Temperature reaction_plus->reaction_arrow reaction_arrow->product

Figure 1: Synthesis of the Dihydroquinoxaline Precursor.

Step-by-Step Protocol:

  • To a solution of 3-methyl-1,2-phenylenediamine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add ethyl glyoxalate (1.1 eq, typically as a 50% solution in toluene) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate.

Part 2: N-Chlorination to Yield this compound

The introduction of the chloro group on the nitrogen atom can be achieved using a mild and efficient chlorinating agent such as N-chlorosuccinimide (NCS).

Reaction Scheme:

N_Chlorination precursor Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate reaction_plus + precursor->reaction_plus reagent N-Chlorosuccinimide (NCS) reagent->reaction_plus product This compound reaction_arrow Solvent (e.g., CCl₄ or CH₂Cl₂) Room Temperature, in the dark reaction_plus->reaction_arrow reaction_arrow->product

Figure 2: N-Chlorination of the Dihydroquinoxaline Precursor.

Step-by-Step Protocol:

  • Dissolve the Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or dichloromethane (0.1 M) in a flask wrapped in aluminum foil to protect it from light.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude product.

  • The product, this compound, should be used immediately in the next step due to its potential instability.

Applications as a Chemical Intermediate: Intramolecular Cyclization

The primary utility of this compound lies in its ability to undergo intramolecular cyclization reactions to form novel fused heterocyclic systems. The N-Cl bond can be cleaved homolytically to generate a nitrogen-centered radical, which can then attack an aromatic C-H bond, or it can participate in transition-metal-catalyzed C-H amination reactions.

Application 1: Radical-Mediated Intramolecular C-H Amination for the Synthesis of Pyrrolo[1,2-a]quinoxalines

Nitrogen-centered radicals are highly reactive species that can participate in intramolecular C-H amination reactions.[3] The photolytic or thermally induced homolytic cleavage of the N-Cl bond in this compound is expected to generate a nitrogen-centered radical that can undergo intramolecular cyclization onto the adjacent benzene ring to form a pyrrolo[1,2-a]quinoxaline scaffold. This class of compounds is known for its diverse biological activities.[4][5][6]

Proposed Reaction Mechanism:

Radical_Cyclization start Ethyl 1-chloro-5-methyl- 1,2-dihydroquinoxaline-2-carboxylate intermediate1 Nitrogen-centered radical start->intermediate1 hv or Δ - Cl• intermediate2 Cyclized radical intermediate intermediate1->intermediate2 Intramolecular C-H amination product Ethyl 4-methyl-2,3-dihydropyrrolo[1,2-a]quinoxaline-5-carboxylate intermediate2->product Hydrogen abstraction

Figure 3: Proposed Radical-Mediated Intramolecular Cyclization.

Step-by-Step Protocol (Hypothetical):

  • In a quartz reaction vessel, dissolve the freshly prepared this compound (1.0 eq) in a degassed solvent such as benzene or chlorobenzene (0.05 M).

  • Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired Ethyl 4-methyl-2,3-dihydropyrrolo[1,2-a]quinoxaline-5-carboxylate.

Application 2: Transition-Metal-Catalyzed Intramolecular C-H Amination

Transition-metal catalysis offers a powerful alternative to radical-mediated reactions, often proceeding under milder conditions with higher selectivity.[1][2] Catalysts based on copper, rhodium, or palladium can facilitate the intramolecular C-H amination of N-chloroamides. In this context, this compound can serve as a substrate for such transformations to yield the corresponding pyrrolo[1,2-a]quinoxaline.

Proposed Reaction Scheme:

Catalytic_Cyclization start Ethyl 1-chloro-5-methyl- 1,2-dihydroquinoxaline-2-carboxylate reaction_arrow Pd(OAc)₂ or Cu(I) catalyst Base (e.g., K₂CO₃) Solvent (e.g., Toluene) Heat start->reaction_arrow product Ethyl 4-methyl-2,3-dihydropyrrolo[1,2-a]quinoxaline-5-carboxylate reaction_arrow->product

Figure 4: Proposed Transition-Metal-Catalyzed Intramolecular Cyclization.

Step-by-Step Protocol (Hypothetical):

  • To a sealed tube, add this compound (1.0 eq), a palladium or copper catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent such as toluene (0.1 M).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Conclusion

This compound, while not extensively documented, represents a highly promising chemical intermediate for the synthesis of complex nitrogen-containing heterocycles. Its proposed synthesis is straightforward, and its inherent reactivity as an N-chloroamide opens up powerful synthetic pathways, particularly for the construction of the medicinally relevant pyrrolo[1,2-a]quinoxaline scaffold through intramolecular C-H amination reactions. The protocols outlined in this application note, based on established chemical principles, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile intermediate in the quest for novel therapeutic agents.

References

"scale-up synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Their versatile synthesis and the ability to readily modify their structure make them privileged scaffolds in the design of novel pharmaceuticals.[4][5] This application note provides a comprehensive, two-part guide for the synthesis of a specific derivative, this compound.

The protocol herein is designed for both initial laboratory-scale exploration and subsequent large-scale production, addressing the distinct challenges encountered during process scale-up. We present a robust two-step synthetic route, beginning with the formation of a quinoxalinone intermediate via a classic condensation reaction, followed by a direct N-chlorination to yield the final product. Particular emphasis is placed on process safety, especially concerning the handling of hazardous reagents, and the critical parameter adjustments required for transitioning from benchtop to reactor-scale synthesis.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is predicated on reliability and scalability, employing well-established chemical transformations to ensure high yield and purity.

  • Step 1: Formation of the Quinoxalinone Core. The synthesis commences with the Hinsberg quinoxaline synthesis, a time-honored and efficient method for creating the quinoxaline ring system.[6] This reaction involves the condensation of an ortho-diamine, 4-methyl-1,2-phenylenediamine, with a 1,2-dicarbonyl compound, diethyl 2-ketomalonate. The reaction proceeds in a protic solvent like ethanol and is typically acid-catalyzed, often by the inherent acidity of the reactants or a catalytic amount of acetic acid, to facilitate the cyclization and dehydration, yielding the stable quinoxalinone ring structure.

  • Step 2: N-Chlorination of the Quinoxalinone Intermediate. The second step introduces the chloro- functionality at the N1 position. This is achieved through the use of thionyl chloride (SOCl₂). The nitrogen atom of the quinoxalinone acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent elimination of sulfur dioxide and a chloride ion generates the N-chloro product. This reaction must be conducted under strictly anhydrous conditions, as thionyl chloride reacts violently with water.[7][8][9]

Synthetic_Pathway cluster_0 Step 1: Quinoxalinone Formation cluster_1 Step 2: N-Chlorination Reactant1 4-Methyl-1,2- phenylenediamine Intermediate Ethyl 5-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate Reactant1->Intermediate Condensation (Ethanol, Reflux) Reactant2 Diethyl 2-ketomalonate Reactant2->Intermediate Intermediate2 Ethyl 5-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate Reagent3 Thionyl Chloride (SOCl₂) Product Ethyl 1-chloro-5-methyl-1,2-dihydro- quinoxaline-2-carboxylate Reagent3->Product Intermediate2->Product Chlorination (DCM, 0°C to RT)

Caption: Overall two-step synthetic pathway.

Critical Safety Analysis: Hazard Identification and Mitigation

The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. The reagents used in this synthesis, particularly thionyl chloride, pose significant risks if not handled with appropriate engineering controls and personal protective equipment (PPE).

CompoundCAS NumberPrimary HazardsMitigation Measures
4-Methyl-1,2-phenylenediamine 496-72-0Toxic, Skin/Eye Irritant, MutagenicHandle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid dust inhalation.
Diethyl 2-ketomalonate 609-09-6Eye/Skin/Respiratory IrritantUse in a well-ventilated area or fume hood. Standard PPE required.
Ethanol 64-17-5Flammable Liquid and VaporStore in a flammable-rated cabinet. Ground equipment during transfer. Use in a well-ventilated area away from ignition sources.
Thionyl Chloride (SOCl₂) 7719-09-7Severe Burns, Water-Reactive, Toxic by InhalationStrictly handle in a chemical fume hood. Use a dedicated scrubber for quench/off-gassing. Wear heavy-duty gloves (e.g., butyl rubber), face shield, and chemical-resistant apron. Ensure immediate access to an emergency shower and eyewash station.[7][9][10][11]
Dichloromethane (DCM) 75-09-2Suspected Carcinogen, Skin/Eye IrritantHandle in a fume hood. Minimize exposure through engineering controls and appropriate PPE.

Part I: Laboratory-Scale Synthesis Protocol (Target: 5 g)

This protocol is optimized for a standard laboratory setting using common glassware.

Step 1: Synthesis of Ethyl 5-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Materials and Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • 4-Methyl-1,2-phenylenediamine (2.44 g, 20.0 mmol)

  • Diethyl 2-ketomalonate (3.48 g, 20.0 mmol)

  • Ethanol (100 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Equip the 250 mL flask with a reflux condenser and magnetic stir bar.

  • Charge the flask with 4-methyl-1,2-phenylenediamine (2.44 g), diethyl 2-ketomalonate (3.48 g), and ethanol (100 mL).

  • Add 0.5 mL of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to promote crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 20 mL) to remove impurities.

  • Dry the product under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A pale yellow to off-white solid. Typical yield: 80-90%.

Step 2: Synthesis of this compound

Materials and Equipment:

  • 100 mL three-neck round-bottom flask

  • Dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Ethyl 5-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (from Step 1, 2.32 g, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Thionyl Chloride (1.31 g, 0.8 mL, 11.0 mmol)

Procedure:

  • Set up the flask under a nitrogen atmosphere and place it in an ice-water bath.

  • Add the quinoxalinone intermediate (2.32 g) and anhydrous DCM (50 mL) to the flask. Stir to form a suspension.

  • Slowly add thionyl chloride (0.8 mL) to the suspension dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC.

  • Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution (CO₂, SO₂) will occur. Perform this step slowly in a fume hood.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure (rotary evaporator) to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

  • Expected Outcome: A solid product. Typical yield: 75-85%.

Part II: Scale-Up Synthesis Protocol (Target: >100 g)

Transitioning to a larger scale introduces challenges in heat transfer, mass transfer, and material handling. This protocol is designed for a 5 L jacketed glass reactor.

Scale_Up_Workflow cluster_setup Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Inert Reactor Atmosphere (Nitrogen Purge) D Charge Quinoxalinone and Anhydrous Solvent A->D B Pre-cool Jacket Fluid (For Chlorination) E Controlled Addition of SOCl₂ (via Dosing Pump) B->E C Setup Scrubber System (NaOH solution) G Controlled Quench into Bicarbonate Solution C->G D->E F Monitor Exotherm & Reaction Progress (In-situ Probe/Sampling) E->F F->G H Phase Separation G->H I Solvent Removal (Large-Scale Rotary Evaporator) H->I J Product Isolation (Nutsche Filter-Dryer) I->J

Caption: Generalized workflow for scale-up synthesis.

Key Scale-Up Considerations and Protocol Adjustments
ParameterLaboratory Scale (5 g)Scale-Up (>100 g)Rationale for Change
Heating/Cooling Mantle / Ice BathJacketed Reactor with Thermal FluidProvides precise, uniform temperature control. Crucial for managing the exotherm during chlorination.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in larger volumes, preventing localized overheating.
Reagent Addition Dropping FunnelMetering/Dosing PumpAllows for slow, controlled, and consistent addition of thionyl chloride, which is critical for safety and reaction control at scale.
Quenching Pouring into BeakerReverse Addition or Controlled TransferThe reaction mixture is slowly transferred into the quench solution to manage the vigorous off-gassing and exotherm safely. A dedicated scrubber is mandatory.
Filtration Büchner FunnelNutsche Filter or CentrifugeMore efficient and safer for handling large quantities of solids and flammable/corrosive solvents.
Drying Vacuum OvenVacuum Dryer or Filter-DryerProvides more efficient and contained drying of the final product, minimizing handling and exposure.
Step-by-Step Scale-Up Protocol (Example: 200 g Target)

Step 1: Quinoxalinone Formation (in 5 L Reactor)

  • Charge the reactor with 4-methyl-1,2-phenylenediamine (488 g, 4.0 mol) and ethanol (3.5 L).

  • With agitation, add diethyl 2-ketomalonate (696 g, 4.0 mol) followed by glacial acetic acid (100 mL).

  • Heat the reactor jacket to bring the contents to a steady reflux.

  • Maintain reflux for 6-8 hours, monitoring for completion.

  • Cool the reactor contents to <10 °C using the jacket cooling system to maximize crystallization.

  • Isolate the product using a Nutsche filter. Wash the cake with pre-chilled ethanol (2 x 500 mL).

  • Dry the product in a vacuum dryer until a constant weight is achieved.

Step 2: N-Chlorination (in 5 L Reactor)

  • Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reactor vent to a caustic scrubber.

  • Charge the reactor with the quinoxalinone intermediate (464 g, 2.0 mol) and anhydrous DCM (3.0 L).

  • Start agitation and cool the reactor contents to 0-5 °C.

  • Using a dosing pump, add thionyl chloride (262 g, 160 mL, 2.2 mol) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 3-5 hours until the reaction is complete.

  • In a separate, larger vessel, prepare an ice-cold solution of sodium bicarbonate (approx. 800 g in 8 L of water).

  • Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring, carefully controlling the rate to manage gas evolution.

  • Allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extract the aqueous layer with additional DCM (2 x 1 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution using a large-scale rotary evaporator.

  • Isolate the final product and dry under vacuum.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction; Product soluble in cold ethanol.Increase reflux time. Ensure adequate cooling before filtration. Use minimal cold solvent for washing.
Step 2: Reaction Stalls Moisture in the system; Insufficient thionyl chloride.Use anhydrous solvents and dry glassware/reactor. Re-charge a slight excess of SOCl₂ if necessary.
Step 2: Dark Color/Byproducts Reaction temperature too high during SOCl₂ addition.Improve cooling efficiency. Slow down the addition rate of thionyl chloride.
Difficult Filtration Very fine particles formed.Allow crystallization to proceed more slowly. Consider adding an anti-solvent to promote larger crystal growth.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Hinsberg condensation followed by N-chlorination. While the laboratory-scale procedure is straightforward, scaling up requires significant adjustments to engineering controls, process parameters, and safety protocols. The successful transition to large-scale production hinges on meticulous control over reaction temperature, reagent addition rates, and the safe handling of hazardous materials. The protocols provided in this note offer a robust framework for researchers and drug development professionals to produce this valuable quinoxaline derivative efficiently and safely at both bench and pilot scales.

References

Troubleshooting & Optimization

"troubleshooting Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate synthesis side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals to navigate the complexities and potential pitfalls of this multi-step synthesis. We will address common side reactions, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure a successful and reproducible outcome.

Overview of the Synthetic Pathway

The synthesis of the target N-chloro-1,2-dihydroquinoxaline is typically approached via a two-stage process. First, a cyclocondensation reaction forms the core dihydroquinoxaline ring system. This is followed by a selective N-chlorination step. Each stage presents unique challenges that can impact yield and purity.

The proposed pathway begins with the condensation of 4-methyl-1,2-phenylenediamine with an ethyl glyoxalate equivalent, followed by selective chlorination. The classical method for forming the quinoxaline core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a reaction that can be sensitive to conditions.[1][2]

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Chlorination A 4-Methyl-1,2-phenylenediamine + Ethyl 2-oxoacetate B Ethyl 5-methyl-1,2-dihydro- quinoxaline-2-carboxylate (Intermediate) A->B Mild Acid Catalyst (e.g., Acetic Acid) Inert Atmosphere C Intermediate (from Step 1) D Ethyl 1-chloro-5-methyl-1,2-dihydro- quinoxaline-2-carboxylate (Target Molecule) C->D Chlorinating Agent (e.g., NCS) Anhydrous Solvent

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

FAQ 1: Low Yield in the Cyclocondensation Step

Question: My initial cyclocondensation reaction to form the dihydroquinoxaline intermediate is resulting in a very low yield and a significant amount of dark, insoluble material. What is causing this?

Answer: Low yields in quinoxaline synthesis are often traced back to three primary factors: starting material purity, reaction conditions, and product stability.[1]

  • Causality - Starting Material Degradation: o-Phenylenediamines are notoriously susceptible to air oxidation, which can lead to darkly colored, polymeric side products. If your 4-methyl-1,2-phenylenediamine has darkened from its pure, crystalline state, it is likely oxidized and will perform poorly in the reaction.

  • Causality - Harsh Reaction Conditions: While many quinoxaline syntheses employ high temperatures and strong acids, these conditions can degrade both the starting materials and the desired dihydroquinoxaline product.[2] The dihydro- form is particularly sensitive and can either polymerize or oxidize under harsh conditions.

Troubleshooting Protocol:

  • Purify the Diamine: If the 4-methyl-1,2-phenylenediamine is discolored, recrystallize it from a suitable solvent (e.g., ethanol/water) under an inert atmosphere (N₂ or Argon) immediately before use.

  • Optimize Temperature: Begin the reaction at room temperature and monitor by TLC. If no conversion is observed after several hours, gently warm the reaction to 40-50°C. Avoid aggressive heating.

  • Use a Mild Catalyst: Instead of strong mineral acids, use a catalytic amount of a weaker acid like acetic acid or p-toluenesulfonic acid. This is often sufficient to promote condensation without causing widespread degradation.

  • Maintain an Inert Atmosphere: Perform the entire reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.

FAQ 2: Formation of an Unwanted Isomer

Question: I am observing two distinct products in my reaction mixture that appear to be isomers. How can I control the regioselectivity to favor the desired 5-methyl product over the 8-methyl isomer?

Answer: The use of an unsymmetrical diamine like 4-methyl-1,2-phenylenediamine introduces the challenge of regioselectivity. The two amino groups have slightly different nucleophilicity due to the electronic effect of the methyl group, which can lead to the formation of both 5-methyl and 8-methyl isomers.

  • Causality - Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the reactivity of the adjacent amino groups. The reaction mechanism involves a two-step condensation, and the initial nucleophilic attack will determine the final product distribution. Steric hindrance from the methyl group can also play a role.

Isomer_Formation cluster_reactants cluster_pathways cluster_products diamine 4-Methyl-1,2- phenylenediamine pathA Attack at N1 diamine->pathA Pathway A pathB Attack at N2 diamine->pathB Pathway B productA Ethyl 8-methyl-1,2-dihydro- quinoxaline-2-carboxylate (Undesired Isomer) pathA->productA productB Ethyl 5-methyl-1,2-dihydro- quinoxaline-2-carboxylate (Desired Isomer) pathB->productB

Caption: Regioselectivity leading to desired and undesired isomers.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at or below room temperature can enhance the subtle kinetic differences between the two nucleophilic sites, often favoring one isomer over the other.

  • Solvent Screening: The polarity of the solvent can influence the transition states of the two competing pathways. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

  • Use of a Bulky Catalyst: A sterically hindered Lewis or Brønsted acid catalyst may preferentially interact with the less sterically encumbered amino group, potentially improving selectivity.

  • Purification: If a mixture is unavoidable, high-performance column chromatography is typically required for separation. Developing an effective solvent system using TLC is critical.

FAQ 3: My Dihydroquinoxaline Intermediate Oxidizes to the Aromatic Quinoxaline

Question: My main product is not the expected dihydroquinoxaline but the fully aromatic Ethyl 5-methylquinoxaline-2-carboxylate. How can I prevent this oxidation?

Answer: 1,2-Dihydroquinoxalines are often highly susceptible to oxidation, readily losing two hydrogen atoms to form the more stable aromatic quinoxaline ring system. This can occur from exposure to atmospheric oxygen, especially when heated or in the presence of catalytic impurities.

Troubleshooting Protocol:

  • Strict Inert Atmosphere: As mentioned in FAQ 1, the exclusion of oxygen is paramount. Use degassed solvents and maintain a positive pressure of nitrogen or argon throughout the reaction and workup.

  • Control Workup Conditions: During the aqueous workup, dissolved oxygen can be a problem. Use deoxygenated water and work quickly. Avoid leaving the product in solution for extended periods.

  • Immediate Isolation: Once the reaction is complete, proceed immediately to isolation and purification. The crude product is often less stable than the purified material.

  • Antioxidant Additives: In some cases, adding a small amount of a mild antioxidant like butylated hydroxytoluene (BHT) to the reaction or during workup can inhibit autoxidation, though this will need to be removed during purification.

FAQ 4: N-Chlorination is Inefficient or Leads to Ring Chlorination

Question: When I try to chlorinate my dihydroquinoxaline intermediate with N-Chlorosuccinimide (NCS), I get a mixture of starting material, my desired N-chloro product, and a product that appears to be chlorinated on the benzene ring. How can I improve the selectivity?

Answer: This is a classic case of competing electrophilic reactions. While you desire to chlorinate the nucleophilic nitrogen, NCS can also participate in electrophilic aromatic substitution on the electron-rich benzene ring.

  • Causality - Competing Reactions: The lone pair on the dihydroquinoxaline nitrogen makes it a target for chlorination. However, the benzene ring, activated by the amine and methyl groups, is also susceptible to electrophilic attack. The reaction conditions will dictate which pathway is favored. Unusual chlorine substitution patterns have been noted in quinoxaline systems, highlighting the complexity of these reactions.[3][4]

Troubleshooting Protocol:

  • Use Anhydrous, Aprotic Solvents: Perform the reaction in a rigorously dry, non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can interfere with the chlorinating agent.

  • Low Temperature: Cool the solution of your dihydroquinoxaline to a low temperature (e.g., -78°C or 0°C) before slowly adding the chlorinating agent. This will temper the reactivity and favor the kinetically controlled N-chlorination over the higher-activation-energy aromatic substitution.

  • Protect from Light: N-halogenation reactions can be light-sensitive and prone to radical side reactions. Wrap the reaction flask in aluminum foil.

  • Alternative Chlorinating Agents: If NCS proves unselective, consider using tert-butyl hypochlorite (t-BuOCl), which can sometimes offer different selectivity for N-chlorination.

Quantitative Data Summary Table

The following table provides a summary of suggested starting points for optimizing the reaction conditions based on the troubleshooting advice above.

ParameterStep 1: CyclocondensationStep 2: N-ChlorinationRationale
Temperature Start at 25°C, warm to 40°C if neededStart at -78°C, allow to warm to 0°CLower temps improve selectivity and reduce degradation.
Solvent Ethanol or TolueneDichloromethane (DCM) or THFMatch solvent to reaction type; ensure anhydrous conditions for Step 2.
Catalyst/Reagent Acetic Acid (0.1 eq)N-Chlorosuccinimide (1.05 eq)Use mild catalyst for Step 1; slight excess of NCS for Step 2.
Atmosphere Strict Nitrogen or ArgonStrict Nitrogen or ArgonPrevents oxidation of dihydroquinoxaline and side reactions.
Key Checkpoint TLC monitoring for isomer formationTLC monitoring for ring vs. N-chlorinationAllows for real-time assessment and adjustment of conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate (Intermediate)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add recrystallized 4-methyl-1,2-phenylenediamine (1.0 eq).

  • Add degassed ethanol (approx. 0.1 M concentration) and stir to dissolve.

  • Add glacial acetic acid (0.1 eq).

  • In a separate flask, prepare a solution of ethyl 2-oxoacetate (1.1 eq) in degassed ethanol.

  • Add the ethyl 2-oxoacetate solution dropwise to the diamine solution at room temperature over 30 minutes.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which should be used immediately in the next step.

Protocol 2: Synthesis of this compound (Target)

  • To a flame-dried, foil-wrapped, three-neck round-bottom flask under a nitrogen atmosphere, add the crude intermediate from Protocol 1.

  • Dissolve the intermediate in anhydrous dichloromethane (DCM).

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in anhydrous DCM.

  • Add the NCS solution dropwise to the cold solution of the intermediate over 30 minutes.

  • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 1 hour. Monitor by TLC.

  • Upon completion, quench the reaction by adding a cold, saturated solution of sodium thiosulfate.

  • Separate the organic layer, and wash with cold saturated sodium bicarbonate and cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify immediately by flash column chromatography on silica gel, using a pre-cooled column and eluting with a non-polar solvent system.

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting the synthesis pathway.

References

"optimizing reaction conditions for improved yield of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance reaction outcomes, focusing on the causality behind experimental choices to ensure robust and reproducible results.

Overview of the Synthetic Challenge

The synthesis of this compound presents a dual challenge. First, the formation of the 1,2-dihydroquinoxaline core requires careful control to prevent aromatization, a common side reaction that leads to the more stable quinoxaline. Second, the subsequent N-chlorination must be performed under conditions that are selective and mild enough to avoid degradation of the sensitive N-Cl bond and the dihydro-heterocycle.

This guide is structured around a plausible and robust two-step synthetic pathway:

  • Step 1: Condensation & Cyclization: Reaction of 4-methyl-benzene-1,2-diamine with an ethyl glyoxylate equivalent to form the key intermediate, Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate.

  • Step 2: N-Chlorination: Selective chlorination at the N1 position to yield the final target compound.

Plausible Synthetic Workflow

The logical flow of the synthesis is depicted below. Success in Step 1 is critical and directly impacts the efficiency and purity of the material entering Step 2.

G cluster_0 Step 1: Dihydroquinoxaline Formation cluster_1 Step 2: N-Chlorination 4-methyl-benzene-1,2-diamine 4-methyl-benzene-1,2-diamine Condensation Condensation 4-methyl-benzene-1,2-diamine->Condensation Ethyl Glyoxylate Ethyl Glyoxylate Ethyl Glyoxylate->Condensation Intermediate Ethyl 5-methyl-1,2-dihydro- quinoxaline-2-carboxylate Condensation->Intermediate Chlorination Chlorination Intermediate->Chlorination Purified Intermediate NCS N-Chlorosuccinimide (NCS) NCS->Chlorination Final_Product Ethyl 1-chloro-5-methyl-1,2-dihydro- quinoxaline-2-carboxylate Chlorination->Final_Product

Caption: Proposed two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Dihydroquinoxaline Formation (Intermediate)

Q1: My primary issue is a low yield of the desired Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate. What are the most likely causes?

Low yields in this condensation reaction typically stem from three main areas: unwanted side reactions (especially oxidation), incomplete conversion, or degradation of starting materials.[1][2]

  • Cause 1: Oxidation to Aromatic Quinoxaline: The 1,2-dihydroquinoxaline intermediate is highly susceptible to oxidation, which leads to the formation of the thermodynamically more stable aromatic quinoxaline.[3] This is often the primary pathway for yield loss.

    • Solution: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use. The inclusion of a mild antioxidant could be explored, but this may complicate purification. The possible mechanism involves initial condensation followed by air oxidation of the dihydroquinoxaline intermediate.[3]

  • Cause 2: Suboptimal Reaction Conditions: The condensation of diamines and dicarbonyls can be sensitive to temperature and catalysis.[2]

    • Solution: Screen different solvents and temperatures. While classical methods often use heating, starting at room temperature or even 0 °C may be beneficial to control the reaction rate and minimize side products.[4] Solvents like ethanol, THF, or acetonitrile are common starting points.[4]

  • Cause 3: Poor Quality Starting Materials: 4-methyl-benzene-1,2-diamine is prone to air oxidation, often indicated by a darkening in color from off-white/pink to dark brown.[1] Oxidized starting material will not react correctly and can introduce impurities that complicate the reaction.

    • Solution: Use high-purity diamine. If the material is old or discolored, consider purification by recrystallization or sublimation, or purchase a fresh bottle.

Q2: I'm observing a significant amount of the fully aromatic quinoxaline by-product. How can I suppress this?

This is the most common and critical issue. Preventing oxidation is key.

G Start Observing Aromatic By-product? Check_Atmosphere Is reaction under strict inert gas (N2 or Ar)? Start->Check_Atmosphere Implement_Inert Action: Purge vessel, use degassed solvents, maintain positive pressure. Check_Atmosphere->Implement_Inert No Check_Temp Is reaction temperature too high? Check_Atmosphere->Check_Temp Yes Implement_Inert->Check_Temp Lower_Temp Action: Lower temperature. Try 0 °C or RT. Monitor conversion. Check_Temp->Lower_Temp Yes Check_Time Is reaction time excessively long? Check_Temp->Check_Time No Lower_Temp->Check_Time Shorten_Time Action: Monitor by TLC/LCMS. Work up as soon as starting material is consumed. Check_Time->Shorten_Time Yes Success Oxidation Minimized Check_Time->Success No Shorten_Time->Success

Caption: Troubleshooting logic for minimizing oxidation.

Beyond inert atmosphere control:

  • Reaction Time: Do not let the reaction run longer than necessary. Monitor closely by TLC or LC-MS and quench it as soon as the diamine is consumed.

  • Work-up: During work-up and purification, avoid prolonged exposure to air. Use degassed solvents for extraction and chromatography.

Q3: Is a catalyst necessary for the condensation step?

While some condensations can proceed thermally, a catalyst can significantly improve the reaction rate and allow for milder conditions, which in turn helps suppress oxidation.[1]

  • Acid Catalysis: A catalytic amount of a mild acid like acetic acid can facilitate imine formation. However, strong acids can lead to product degradation.[2]

  • Lewis Acids: Mild Lewis acids have been shown to be effective in related syntheses.

  • Organocatalysts: Catalysts like nitrilotris(methylenephosphonic acid) have been used for quinoxaline synthesis and may be applicable here.[5]

ParameterRecommendationRationale
Atmosphere Strict Inert (N₂ or Ar)Prevents oxidation of the dihydroquinoxaline intermediate.[3]
Temperature Start at 0 °C to RTMinimizes thermal degradation and unwanted side reactions.
Solvent Degassed Ethanol or THFProtic solvents can facilitate the reaction; THF is a good aprotic alternative.[4]
Catalyst Catalytic Acetic AcidA mild acid can catalyze the condensation without being overly harsh.[2]
Monitoring TLC / LC-MSCrucial for determining the optimal reaction time to maximize yield and minimize oxidation.
Part 2: N-Chlorination

Q4: My N-chlorination step is inefficient, with significant starting material remaining.

  • Cause 1: Insufficiently Reactive Chlorinating Agent: The reactivity of the N-H bond in the dihydroquinoxaline might be lower than expected.

    • Solution: N-Chlorosuccinimide (NCS) is a reliable first choice.[6][7] Ensure you are using at least 1.0-1.1 equivalents. If NCS is ineffective, a more potent source of electrophilic chlorine might be needed, but this increases the risk of side reactions.

  • Cause 2: Suboptimal Conditions: The reaction may require specific conditions for activation.

    • Solution: Most N-chlorinations with NCS are run in aprotic solvents like CH₂Cl₂ or CHCl₃ at 0 °C to room temperature. Some related chlorinations are accelerated by light (photoredox catalysis) or acid catalysts, but these should be approached with caution due to the potential for product degradation.[7][8]

Q5: The product seems to decompose during or after the N-chlorination. What can I do?

The N-Cl bond in such structures can be labile. The stability of related N-chloro compounds is known to be an issue.[9]

  • Cause 1: Acidic By-products: NCS produces succinimide as a by-product. If any HCl is generated (e.g., from reaction with trace water), it can catalyze decomposition.

    • Solution: Consider adding a non-nucleophilic, acid-scavenging base like proton sponge or finely powdered, acid-free K₂CO₃ to the reaction mixture. Perform the reaction in a meticulously dried apparatus with anhydrous solvent.

  • Cause 2: Thermal or Photolytic Instability: The N-Cl bond may be sensitive to heat and light.

    • Solution: Run the reaction at 0 °C or below and protect it from light by wrapping the flask in aluminum foil. During work-up, use cold solvents and minimize the time the product is in solution.

  • Cause 3: Instability During Purification: The product may not be stable to silica gel chromatography.

    • Solution: If chromatography is necessary, try using deactivated silica (e.g., treated with triethylamine) and run the column quickly with cold, degassed eluents. A faster purification method like crystallization or precipitation is highly preferable. After isolation, store the product cold, under an inert atmosphere, and protected from light.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methyl-benzene-1,2-diamine (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Dissolution: Add degassed, anhydrous ethanol (approx. 0.1 M concentration) via cannula and stir to dissolve the diamine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of ethyl glyoxylate (1.05 eq, typically available as a solution in toluene or as a polymer that needs to be cracked) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The condensation of diamines with ethyl glyoxylate is a known procedure for forming related heterocyclic systems.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of the diamine.

  • Work-up: Once the reaction is complete (typically 2-4 hours), concentrate the solvent under reduced pressure at low temperature (<30 °C).

  • Purification: Redissolve the crude residue in a minimum amount of cold dichloromethane and purify quickly via flash chromatography on silica gel using a gradient of hexanes and ethyl acetate. Alternatively, precipitation by adding an anti-solvent like cold hexanes may yield a solid product.

Protocol 2: Synthesis of this compound

  • Setup: To an oven-dried flask wrapped in aluminum foil, add the purified dihydroquinoxaline intermediate (1.0 eq).

  • Inerting & Dissolution: Purge with nitrogen and dissolve in anhydrous, degassed dichloromethane (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) in one portion.[6] Ensure the NCS is pure and dry.

  • Reaction: Stir the reaction at 0 °C, protected from light. Monitor by TLC for the disappearance of the starting material (typically 1-2 hours).

  • Work-up: Once complete, filter the reaction mixture through a small plug of Celite to remove the succinimide by-product. Wash the Celite with a small amount of cold dichloromethane.

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (<25 °C). The resulting crude product should be used immediately or stored under inert gas at -20 °C.

  • Purification (if necessary): If purity is insufficient, attempt rapid crystallization from a solvent system like CH₂Cl₂/hexanes at low temperature. Avoid prolonged contact with silica gel.

References

Technical Support Center: Enhancing the Solution Stability of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. This resource is designed to provide you with in-depth, actionable insights and troubleshooting protocols to address the stability challenges of this compound in solution. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Inherent Stability of Your Quinoxaline Derivative

This compound is a complex heterocyclic compound with several functional groups that can be susceptible to degradation under various experimental conditions. A proactive understanding of its potential degradation pathways is the first line of defense in maintaining its stability.

The core structure, a dihydroquinoxaline, is a reduced form of the aromatic quinoxaline. Such dihydro systems are often prone to oxidation to achieve aromatic stability.[1][2] Furthermore, the presence of an ethyl ester and a chloro substituent introduces additional potential points of lability.

Potential degradation pathways include:

  • Oxidation: The dihydroquinoxaline ring can be readily oxidized to the more stable aromatic quinoxaline. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[1][3]

  • Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[4][5][6] This change can significantly alter the compound's solubility, polarity, and biological activity.

  • Photodegradation: Chloro-substituted aromatic and heteroaromatic systems can be sensitive to light, leading to dechlorination or other photochemical reactions.[7]

  • Tautomerization: The reduced dihydroquinoxaline form may be susceptible to tautomerization, particularly under alkaline conditions, which can lead to a loss of the desired isomeric form and potential degradation.[8]

  • Solvent-Mediated Degradation: The choice of solvent can play a critical role. Protic solvents may participate in hydrolysis, while others might promote different degradation pathways.

Below is a diagram illustrating the primary potential degradation pathways for your compound.

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Carboxylic Acid Derivative Carboxylic Acid Derivative This compound->Carboxylic Acid Derivative  H+ or OH- Aromatic Quinoxaline Derivative Aromatic Quinoxaline Derivative This compound->Aromatic Quinoxaline Derivative  [O] Dechlorinated and/or Rearranged Products Dechlorinated and/or Rearranged Products This compound->Dechlorinated and/or Rearranged Products  hν (Light)

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide - A Proactive Approach to Stability

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Issue 1: I'm observing a gradual color change in my solution (e.g., colorless to yellow/brown) over a short period.

Q: What is the likely cause of the color change in my solution?

A: A color change, particularly the development of yellow or brown hues, is often indicative of oxidation. The dihydroquinoxaline core of your molecule is likely being oxidized to the fully aromatic quinoxaline system, which is a common occurrence for this class of compounds.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.

Troubleshooting Protocol:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a blanket of inert gas.

  • Use Fresh, High-Purity Solvents: Solvents that have been stored for extended periods may contain peroxides or other oxidizing impurities. Use freshly opened bottles of high-purity, HPLC-grade, or anhydrous solvents.

  • Consider Antioxidants: If compatible with your downstream applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to mitigate oxidation.

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.

Issue 2: I'm seeing a precipitate form in my solution over time, especially when using aqueous buffers.

Q: Why is my compound precipitating out of solution?

A: Precipitation can be due to several factors, but with a compound containing an ester, hydrolysis is a primary suspect, especially in aqueous buffers with a non-neutral pH.[4][6] The hydrolysis of the ethyl ester to the corresponding carboxylic acid will result in a product with different solubility characteristics, which may be less soluble in the chosen solvent system.

Troubleshooting Protocol:

  • Control the pH: Determine the optimal pH range for your compound's stability. Perform a simple screen by preparing small-scale solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring for precipitation over time. Generally, neutral or slightly acidic conditions are preferable for ester stability.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR to confirm if it is the hydrolyzed carboxylic acid derivative.

  • Consider Aprotic Solvents: If your experimental design allows, consider using aprotic solvents such as DMSO, DMF, or acetonitrile, which will not directly participate in hydrolysis.

  • Lower the Temperature: Store your solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis. However, be mindful of potential solubility issues at lower temperatures.

Issue 3: My experimental results are inconsistent, and I suspect my compound is degrading, but I don't see any visible changes.

Q: How can I confirm if my compound is degrading and identify the degradation products?

A: The most reliable way to assess the stability of your compound and identify potential degradation products is through a systematic forced degradation study.[9][10] This involves subjecting your compound to a variety of stress conditions to accelerate degradation and then analyzing the stressed samples using a stability-indicating analytical method, such as HPLC or LC-MS.[11][12]

Experimental Protocol: Forced Degradation Study

This protocol is designed to be a starting point. The conditions may need to be adjusted based on the observed stability of your specific compound. The goal is to achieve 5-20% degradation.[13]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 2-8 hours.[14]Ester hydrolysis, potential ring cleavage under harsh conditions.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 1-4 hours.[14]Ester hydrolysis, potential tautomerization.
Oxidation Dissolve the compound in a suitable solvent and add 3% H2O2. Incubate at room temperature for 2-8 hours.[13]Oxidation of the dihydroquinoxaline ring.
Thermal Degradation Store the solid compound and a solution of the compound at 60-80°C for 24-48 hours.[13]General decomposition, potential acceleration of other degradation pathways.
Photodegradation Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours).[13]Photochemical reactions, potential dechlorination.

Analytical Workflow:

Analytical Workflow Prepare Solutions Prepare Solutions Expose to Stress Conditions Expose to Stress Conditions Prepare Solutions->Expose to Stress Conditions Neutralize (if necessary) Neutralize (if necessary) Expose to Stress Conditions->Neutralize (if necessary) Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Neutralize (if necessary)->Analyze by HPLC/LC-MS Identify Degradants Identify Degradants Analyze by HPLC/LC-MS->Identify Degradants Quantify Purity Quantify Purity Analyze by HPLC/LC-MS->Quantify Purity Determine Stability Profile Determine Stability Profile Identify Degradants->Determine Stability Profile Quantify Purity->Determine Stability Profile

Caption: Workflow for a forced degradation study.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving and storing this compound?

A: For short-term use, high-purity, anhydrous aprotic solvents like DMSO or DMF are often good starting points as they are less likely to participate in degradation reactions. For longer-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it in an anhydrous aprotic solvent, aliquot it into single-use vials, and store it at -80°C under an inert atmosphere.

Q2: Can I use a stock solution that has been freeze-thawed multiple times?

A: It is strongly discouraged. Each freeze-thaw cycle can introduce atmospheric moisture and oxygen into the solution, accelerating degradation. It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.

Q3: The chloro-substituent on my compound is important for its activity. How can I be sure it's not being lost?

A: The chloro-substituent's stability can be assessed through the forced degradation study, particularly under photolytic and harsh hydrolytic conditions.[7][15] Analysis by LC-MS is particularly useful here, as the loss of chlorine will result in a characteristic mass change that can be easily detected.

Q4: Are there any specific classes of compounds I should avoid mixing with my quinoxaline derivative?

A: Avoid strong oxidizing agents[3][16][17] (e.g., peroxides, permanganates), strong acids, and strong bases, unless they are a required part of your reaction, in which case the reaction time and temperature should be minimized. Also, be cautious when using reagents that can react with the secondary amine in the dihydroquinoxaline ring.

References

Technical Support Center: Synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during this specific synthesis. Our approach is rooted in explaining the fundamental chemical principles behind each step and potential pitfall, providing you with the expertise to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process. The first step involves the condensation of 4-methyl-1,2-phenylenediamine with an ethyl 2-keto-3-halo-propanoate (or a similar α-ketoester derivative) to form the ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate intermediate. The second step is a selective N-chlorination of this intermediate, usually with an electrophilic chlorine source like N-chlorosuccinimide (NCS), to yield the final product.

Q2: Why is the N-chloro-1,2-dihydroquinoxaline moiety considered unstable?

The N-chloro bond in this class of compounds is inherently labile. It is susceptible to hydrolysis, thermal degradation, and photolytic cleavage. The dihydro- nature of the pyrazine ring means the system has not achieved full aromatic stabilization, making it more reactive than its fully aromatic quinoxaline counterpart. This instability is a primary source of impurities, as the compound can revert to its precursor or undergo further reactions.

Q3: What are the most common classes of impurities I should expect?

Impurities can be broadly categorized based on their origin in the synthetic sequence:

  • Starting Material Impurities: Unreacted 4-methyl-1,2-phenylenediamine or the ethyl ketoester.

  • Step 1 (Condensation) Impurities: The fully oxidized, aromatic quinoxaline byproduct and potential regioisomers.

  • Step 2 (Chlorination) Impurities: Unreacted dihydroquinoxaline precursor, products of C-chlorination on the benzene ring, and degradation products.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues. Each problem is followed by an analysis of the probable causes and a step-by-step guide to resolution.

Problem 1: TLC analysis of the crude product shows a spot corresponding to the aromatic quinoxaline.

Q: My crude product is contaminated with a significant amount of Ethyl 5-methylquinoxaline-2-carboxylate. How does this form and how can I prevent it?

A: Causality and Prevention

The formation of the fully aromatic quinoxaline is a common side reaction. The 1,2-dihydroquinoxaline intermediate is susceptible to oxidation, which is thermodynamically driven by the formation of a stable aromatic system.[1] This oxidation can be caused by:

  • Atmospheric Oxygen: Especially when heating the reaction mixture or during workup.

  • Oxidizing Agents: Trace impurities in solvents or reagents can facilitate oxidation.

  • Disproportionation: Two molecules of the dihydroquinoxaline can react to yield one molecule of the aromatic quinoxaline and one of the fully reduced tetrahydroquinoxaline.

Troubleshooting Protocol:

  • Inert Atmosphere: Perform the condensation reaction (Step 1) under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Solvent Degassing: Use degassed solvents to remove dissolved oxygen, which can act as an oxidant.

  • Temperature Control: Avoid excessive heating during the reaction and workup, as higher temperatures accelerate the rate of oxidation.

  • Purification: The aromatic byproduct is typically less polar than the desired dihydroquinoxaline. It can be effectively separated using silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes).

Problem 2: Mass Spectrometry analysis shows a prominent peak for [M-Cl+H]⁺.

Q: My final product shows a major peak in the mass spectrum corresponding to the loss of chlorine. Does this mean the chlorination failed?

A: Causality and Prevention

Not necessarily. This observation is a strong indicator of the lability of the N-Cl bond. The N-chloro compound can readily lose chlorine (as Cl⁺) or undergo hydrolysis to revert to the starting dihydroquinoxaline. This decomposition can occur during the workup, purification, or even in the mass spectrometer's ionization source.

Troubleshooting Protocol:

  • Mild Workup Conditions: After the chlorination reaction, wash the organic layer with chilled, dilute sodium bicarbonate and brine, avoiding strong acids or bases. Dry the organic layer swiftly over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature (<30 °C).

  • Aprotic Solvents: During purification, use aprotic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Protic solvents like methanol or ethanol can promote solvolysis of the N-Cl bond.

  • Low-Temperature Chromatography: If purification is done via column chromatography, consider performing it in a cold room or using a jacketed column to maintain a low temperature.

  • Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., -20 °C) to prevent degradation over time.

Problem 3: NMR spectrum shows complex aromatic signals, suggesting C-H chlorination.

Q: The ¹H NMR of my product shows more than the expected number of signals in the aromatic region, suggesting chlorination on the benzene ring. How can I improve selectivity?

A: Causality and Prevention

While N-chlorination is generally favored for the dihydroquinoxaline, competitive electrophilic aromatic substitution (C-chlorination) on the electron-rich benzene ring can occur.[2] This is more likely if:

  • Reaction Conditions are Forced: High temperatures or prolonged reaction times can lead to less selective side reactions.

  • Lewis Acid Catalysis: Trace amounts of Lewis acids can activate the chlorinating agent, promoting C-chlorination.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents of NCS). An excess of the reagent increases the likelihood of side reactions.

  • Lower Reaction Temperature: Run the chlorination at a lower temperature (e.g., 0 °C or even -20 °C) and monitor the reaction closely by TLC.

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is generally a good choice. If side reactions persist, consider a bulkier reagent like tert-butyl hypochlorite, which may offer different selectivity.

  • Purification: Isomers of C-chlorination can be difficult to separate. A high-performance flash chromatography system or preparative HPLC might be necessary to achieve high purity.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the intended synthetic route and the points at which common impurities are formed.

G cluster_impurities Potential Impurities SM1 4-methyl-1,2- phenylenediamine INT Ethyl 5-methyl-1,2- dihydroquinoxaline-2-carboxylate SM1->INT Condensation IMP1 Unreacted Starting Materials SM1->IMP1 SM2 Ethyl 2-keto-3- halo-propanoate SM2->INT SM2->IMP1 PROD TARGET PRODUCT Ethyl 1-chloro-5-methyl-1,2- dihydroquinoxaline-2-carboxylate INT->PROD N-Chlorination IMP2 AROMATIC BYPRODUCT (Oxidation) INT->IMP2 Air/Heat IMP3 DEGRADATION PRODUCT (Loss of Cl) INT->IMP3 Incomplete Reaction IMP4 C-CHLORINATED ISOMER (Side Reaction) INT->IMP4 PROD->IMP3 G cluster_analysis Analytical Characterization cluster_solutions Corrective Actions start Impurity Detected in Final Product ms Mass Spec (MS) Shows [M-Cl+H]⁺? start->ms nmr ¹H NMR Shows Extra Aromatic Signals? start->nmr tlc TLC Shows Spot Matching Oxidized Quinoxaline? start->tlc sol_ms Indicates N-Cl instability. - Use mild, low-temp workup. - Purify with aprotic solvents. - Store cold and protected from light. ms->sol_ms YES sol_nmr Indicates C-chlorination. - Lower chlorination temperature. - Use precise NCS stoichiometry (1.0 eq). - Purify via HPLC or Prep-TLC. nmr->sol_nmr YES sol_tlc Indicates oxidation. - Run Step 1 under inert gas. - Use degassed solvents. - Separate via column chromatography. tlc->sol_tlc YES

References

"how to increase the regioselectivity of the synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the regioselective synthesis of complex quinoxaline derivatives. The following troubleshooting guides and FAQs directly address common issues in the preparation of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate, a scaffold of interest in medicinal chemistry and materials science.[1] Our focus is on providing not just protocols, but the underlying chemical principles to empower you to rationalize and optimize your experimental design.

Section 1: Navigating the Initial Cyclization - Controlling C5 vs. C8 Regioselectivity

The primary challenge in synthesizing the quinoxaline core of the target molecule lies in controlling the initial condensation reaction. The reaction between an unsymmetrically substituted o-phenylenediamine (in this case, 3-methyl-1,2-phenylenediamine) and an unsymmetrical α-ketoester (ethyl pyruvate) can lead to two distinct regioisomers: the desired 5-methyl derivative and the undesired 8-methyl isomer. Understanding the factors that govern this selectivity is paramount.

FAQ 1: What is the fundamental challenge in achieving regioselectivity with 3-methyl-1,2-phenylenediamine?

Answer: The core issue stems from the similar nucleophilicity of the two amino groups in 3-methyl-1,2-phenylenediamine. The methyl group is a weak electron-donating group, which slightly increases the electron density of the aromatic ring and the basicity of the adjacent amino groups. However, its influence is not strong enough to create a significant electronic bias between the N1 and N2 positions. The initial nucleophilic attack on the dicarbonyl partner (ethyl pyruvate) can therefore occur at either amino group, leading to a mixture of products. The key to regiocontrol is to exploit subtle steric and electronic differences through careful selection of catalysts and reaction conditions.

Troubleshooting Guide 1: Poor Regioselectivity in the Cyclocondensation Step

Scenario: "My condensation of 3-methyl-1,2-phenylenediamine with ethyl pyruvate is producing a nearly 1:1 mixture of the 5-methyl and 8-methyl isomers. How can I selectively synthesize the 5-methyl precursor required for my target molecule?"

This is a classic regioselectivity problem. The formation of the desired 5-methyl isomer requires the initial nucleophilic attack to occur from the amino group meta to the methyl substituent, followed by cyclization. We can steer the reaction towards this outcome by manipulating the reaction mechanism.

Causality and Strategic Solutions

The regiochemical outcome is determined by the relative rates of the initial attack on the two carbonyl groups of the α-ketoester by the two different amino groups of the diamine. Catalysis can selectively activate one site over the other.

  • Catalyst Selection: The Power of Directed Activation:

    • Brønsted Acid Catalysis: Simple acid catalysis (e.g., acetic acid, p-TsOH) often provides poor selectivity as it non-selectively protonates the carbonyls, increasing their electrophilicity.

    • Lewis Acid Catalysis: Lewis acids can offer better control. Sterically bulky Lewis acids may preferentially coordinate to the less hindered carbonyl group of the ethyl pyruvate, directing the attack of the less hindered amino group of the diamine.

    • Hypervalent Iodine Reagents: Recent studies have shown that hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can act as powerful catalysts for regioselective quinoxaline synthesis.[2][3] These reagents are believed to activate the carbonyl group, lowering the activation energy for the condensation and enhancing selectivity.[3]

  • Solvent Effects: Modulating Reactant and Intermediate Solvation:

    • The choice of solvent can influence the relative nucleophilicity of the amino groups and stabilize transition states. Protic solvents (e.g., ethanol, water) can engage in hydrogen bonding, altering the reactivity profile. Aprotic solvents (e.g., DMF, DCM, THF) are often preferred for catalyst-controlled reactions. Green solvents like water or ethanol in the presence of specific catalysts can also lead to high yields and selectivity.[4]

  • Temperature and Kinetic vs. Thermodynamic Control:

    • Lower reaction temperatures often favor the kinetically controlled product, which may be the desired isomer if the activation energy for its formation is lower. Running reactions at 0 °C or even lower, especially with highly active catalysts, can significantly improve regiomeric ratios.[3]

Optimized Protocol for Regioselective Cyclization

This protocol is based on principles demonstrated for achieving high regioselectivity in similar systems using hypervalent iodine catalysis.[2][3]

Objective: To maximize the formation of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate.

Materials:

  • 3-methyl-1,2-phenylenediamine

  • Ethyl pyruvate

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve PIFA (0.4 eq) in anhydrous DCM.

  • Slowly add the PIFA solution to the stirred solution of the diamine over 15 minutes.

  • Add ethyl pyruvate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 3-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5-methyl isomer.

Data Summary: Influence of Reaction Parameters on Regioselectivity
ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale for Improvement
Catalyst Acetic Acid (10 mol%)PIFA (40 mol%)Hypervalent iodine activates the carbonyl, leading to a more ordered transition state and enhanced regiocontrol.[3]
Solvent EthanolDichloromethane (DCM)Anhydrous, aprotic solvent prevents interference with the catalyst and minimizes side reactions.
Temperature Reflux (78 °C)0 °CLower temperature favors kinetic control, often leading to higher selectivity for one isomer.[3]
Typical Ratio (5-Me:8-Me) ~ 1.2 : 1> 6 : 1The combination of catalyst and temperature significantly enhances the formation of the desired product.[2]

Diagram: Regioselective Cyclization Pathways

G cluster_reactants Reactants cluster_pathwayA Pathway A (Desired) cluster_pathwayB Pathway B (Undesired) Diamine 3-Methyl-1,2- phenylenediamine N1_attack Attack from meta-NH2 Diamine->N1_attack PIFA, 0°C Favored N2_attack Attack from ortho-NH2 Diamine->N2_attack Uncatalyzed or Acid Cat. Disfavored Ketoester Ethyl Pyruvate Ketoester->N1_attack Ketoester->N2_attack Intermediate_A Intermediate A N1_attack->Intermediate_A Condensation Product_A Ethyl 5-methyl-1,2-dihydro- quinoxaline-2-carboxylate Intermediate_A->Product_A Cyclization Intermediate_B Intermediate B N2_attack->Intermediate_B Condensation Product_B Ethyl 8-methyl-1,2-dihydro- quinoxaline-2-carboxylate Intermediate_B->Product_B Cyclization

Caption: Catalytic control favoring Pathway A for regioselective synthesis.

Section 2: The N-Chlorination Step - Achieving Selective Halogenation

Once the regiochemically pure Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate precursor is obtained, the final step is the introduction of a chlorine atom onto the N1 position. This step is not trivial; N-chloro compounds can be unstable, and side reactions such as C-chlorination on the aromatic ring or oxidation are possible.

FAQ 2: What are the best practices for selective N-chlorination of a dihydroquinoxaline?

Answer: Selective N-chlorination requires a mild chlorinating agent that favors attack on the nitrogen atom over the aromatic ring or other functional groups. The most common and effective reagents for this transformation are N-halosuccinimides, particularly N-chlorosuccinimide (NCS). The reaction should be performed under anhydrous, aprotic conditions at low temperatures to prevent decomposition of the product and minimize side reactions. It is also critical to exclude light, as radical pathways can lead to undesired C-chlorination.

Troubleshooting Guide 2: Low Yield and Side-Product Formation During N-Chlorination

Scenario: "When I try to chlorinate my dihydroquinoxaline precursor with NCS, I get a complex mixture of products and a low yield of the desired N-chloro compound. I also suspect my product is decomposing during workup."

This scenario points to issues with reaction conditions and product instability. Let's break down the solutions.

Causality and Strategic Solutions
  • Choice of Chlorinating Agent: While NCS is standard, its purity is crucial. Older or impure NCS can contain succinimide and chlorine, leading to side reactions. Other reagents like trichloroisocyanuric acid (TCCA) can be used, but NCS often provides a cleaner reaction. Hypervalent iodine reagents combined with a chloride source (e.g., PIFA/KCl) can also be effective for chlorination, though they are more commonly used for C-H chlorination.[5]

  • Reaction Conditions are Critical:

    • Temperature: This is the most critical parameter. The reaction should be initiated at a low temperature (e.g., -20 °C to 0 °C) and monitored closely. Exothermic reactions can lead to rapid decomposition.

    • Solvent: A dry, aprotic solvent like carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), or dichloromethane (DCM) is essential. Protic solvents will react with the chlorinating agent.

    • Exclusion of Light: To prevent radical-mediated C-chlorination, the reaction flask should be wrapped in aluminum foil.

    • pH Control: The reaction is typically run under neutral conditions. The presence of acid can promote aromatic chlorination, while base can lead to decomposition of the N-chloro product.

  • Workup and Isolation: N-chloro compounds can be sensitive to heat, light, and silica gel.

    • Quenching: The reaction should be quenched at low temperature, for example, by adding a cold aqueous solution of sodium thiosulfate to destroy any excess NCS.

    • Purification: Avoid prolonged exposure to silica gel if possible. If chromatography is necessary, it should be done quickly on a short column, sometimes with a deactivated silica gel. In many cases, a simple filtration and solvent evaporation may yield a product of sufficient purity for subsequent use.

Optimized Protocol for N-Chlorination

Objective: To selectively synthesize this compound.

Materials:

  • Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

  • N-chlorosuccinimide (NCS), recrystallized

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

  • 10% aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • Wrap a flame-dried, round-bottom flask in aluminum foil to exclude light.

  • Under an inert atmosphere, dissolve the dihydroquinoxaline precursor (1.0 eq) in anhydrous CCl₄.

  • Cool the solution to 0 °C in an ice bath.

  • Add recrystallized NCS (1.05 eq) in one portion to the stirred solution.

  • Maintain the temperature at 0 °C and stir for 1-2 hours. Monitor the reaction by TLC (staining with an iodide/starch solution can help visualize oxidizing agents like NCS and the N-chloro product).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold 10% aqueous sodium thiosulfate solution and swirl gently.

  • Separate the organic layer. Wash with cold water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (< 30 °C).

  • The resulting product should be used immediately or stored under an inert atmosphere in the dark at low temperature.

Diagram: N-Chlorination Workflow

G start Start: Dissolve Precursor in Anhydrous CCl4 step1 Wrap flask in foil (Exclude Light) start->step1 step2 Cool to 0°C step1->step2 step3 Add NCS (1.05 eq) step2->step3 step4 Stir at 0°C for 1-2h Monitor by TLC step3->step4 quench Quench with cold Na2S2O3 (aq) step4->quench workup Aqueous Workup (H2O, Brine) quench->workup dry Dry (Na2SO4) & Concentrate (low temp) workup->dry product Final Product: Ethyl 1-chloro-5-methyl-1,2- dihydroquinoxaline-2-carboxylate dry->product

Caption: A controlled workflow for selective N-chlorination.

Section 3: Structural Verification

FAQ 3: How can I be certain I have synthesized the correct 5-methyl regioisomer and that chlorination occurred at the N1 position?

Answer: Unambiguous structural confirmation requires advanced NMR spectroscopy.

  • Distinguishing 5-Methyl vs. 8-Methyl Isomers: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is definitive. For the 5-methyl isomer, you would expect to see a NOE correlation between the protons of the C5-methyl group and the proton at the C4-nitrogen (N-H). For the 8-methyl isomer, the correlation would be between the C8-methyl group and the C1-nitrogen proton.

  • Confirming N1-Chlorination: After chlorination, the N-H signal will disappear from the ¹H NMR spectrum. To confirm the location of the chlorine, a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. You can look for long-range correlations between the remaining N-H proton (if any) and nearby carbons, and correlations from protons on the ethyl ester group to the quinoxaline core carbons. The specific pattern of these correlations will allow you to definitively assign the structure.[6]

This technical guide provides a framework for addressing the key regiochemical challenges in the synthesis of this compound. By carefully controlling catalytic conditions, temperature, and solvent, researchers can significantly improve the selectivity and yield of this complex transformation.

References

Technical Support Center: Synthesis of Dihydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of dihydroquinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and pitfalls encountered during the synthesis of these valuable heterocyclic compounds. Dihydroquinoxalines are important scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges, primarily due to their inherent instability and propensity for over-oxidation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the isolation of pure products.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Q1: My reaction is yielding the quinoxaline product instead of the desired dihydroquinoxaline. What is happening and how can I prevent this?

Core Problem: The most significant challenge in dihydroquinoxaline synthesis is preventing its oxidation to the more stable aromatic quinoxaline. This can occur both during the reaction and the workup.

Causality: The dihydroquinoxaline ring is susceptible to dehydrogenation, a process that is often facilitated by atmospheric oxygen, mild oxidizing agents present as impurities, or even the reaction conditions themselves (e.g., elevated temperatures).

Troubleshooting Workflow:

G start Problem: Unwanted Quinoxaline Formation check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere inert_atmosphere Implement Inert Atmosphere: - Degas solvent - Use N2 or Ar balloon/manifold - Purge vessel before adding reagents check_atmosphere->inert_atmosphere No check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes inert_atmosphere->check_temp lower_temp Optimize Temperature: - Run at lower temperatures (e.g., 0 °C to RT) - Monitor for reduced reaction rate check_temp->lower_temp Yes check_workup Is the workup procedure exposing the product to air for prolonged periods? check_temp->check_workup No lower_temp->check_workup optimize_workup Optimize Workup: - Use degassed solvents for extraction - Minimize time between quenching and isolation - Consider direct crystallization if possible check_workup->optimize_workup Yes check_oxidants Are there potential oxidizing agents present? check_workup->check_oxidants No optimize_workup->check_oxidants remove_oxidants Eliminate Oxidants: - Purify starting materials - Avoid catalysts that can act as oxidants - Quench with a mild reducing agent (e.g., Na2S2O3) check_oxidants->remove_oxidants Yes success Successful Synthesis of Dihydroquinoxaline check_oxidants->success No remove_oxidants->success

Caption: Troubleshooting workflow for preventing quinoxaline formation.

Detailed Solutions:

  • Implement a Strict Inert Atmosphere:

    • Protocol: Before adding your reagents, thoroughly degas your solvent by sparging with nitrogen or argon for at least 30 minutes. Assemble your glassware while hot and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a manifold.

    • Rationale: Removing molecular oxygen from the reaction environment is the most critical step in preventing aerobic oxidation of the dihydroquinoxaline product.

  • Optimize Reaction Temperature:

    • Protocol: If your current protocol calls for elevated temperatures, attempt the reaction at room temperature or even 0 °C. Monitor the reaction progress carefully by TLC or LC-MS to determine if the reaction proceeds at a reasonable rate at the lower temperature.

    • Rationale: Higher temperatures can provide the activation energy needed for dehydrogenation, especially if trace amounts of oxidants are present.

  • Modify the Workup Procedure:

    • Protocol: Use degassed solvents for all extraction and washing steps. After quenching the reaction, proceed with the workup as quickly as possible. If the product is prone to oxidation on silica gel, consider alternative purification methods such as crystallization or precipitation.

    • Rationale: The workup is a stage where the product is highly susceptible to oxidation due to exposure to air and moisture. Minimizing this exposure is key.

Q2: My reaction yield is consistently low, even when I manage to avoid oxidation. What are other potential causes?

Core Problem: Low yields can stem from incomplete reactions, suboptimal reagent stoichiometry, or degradation of starting materials or products through side reactions other than oxidation.

Causality: The condensation reaction to form the dihydroquinoxaline ring is reversible and can be influenced by factors such as pH, catalyst activity, and the purity of the starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution & Protocol Citations
Incomplete Reaction The reaction may not have reached equilibrium or the activation energy is too high under the current conditions.Increase reaction time or use a catalyst. Consider microwave-assisted synthesis to reduce reaction times. A wide range of catalysts, including Lewis acids (e.g., CAN, Zn(OTf)₂) and solid-supported catalysts, can improve yields.[1][2][3]
Suboptimal Reagent Ratio An incorrect stoichiometric ratio of the o-phenylenediamine and the dicarbonyl precursor can limit the yield.Ensure an equimolar ratio (1:1) of reactants. Carefully weigh your starting materials and ensure they are of high purity.[1]
Impurities in Starting Materials Impurities in the o-phenylenediamine or the α-haloketone/dicarbonyl compound can interfere with the reaction.Purify starting materials. Recrystallize or chromatograph the starting materials if their purity is questionable. o-Phenylenediamines are particularly prone to oxidation and should be stored under inert gas and away from light.[1][3]
Side Reactions Besides oxidation, other side reactions such as the formation of benzimidazoles can occur, especially under harsh acidic conditions.Moderate reaction conditions. Avoid strong acids and high temperatures. If using an acid catalyst, consider a milder one.[4]
Q3: I am having difficulty purifying my dihydroquinoxaline derivative. It seems to decompose on the silica gel column. What are my options?

Core Problem: Dihydroquinoxalines can be unstable on silica gel, leading to decomposition or oxidation during column chromatography.

Causality: The acidic nature of standard silica gel can catalyze decomposition or rearrangement reactions. The large surface area and prolonged exposure to air during chromatography also increase the risk of oxidation.

Alternative Purification Strategies:

  • Recrystallization:

    • Protocol: If your crude product is reasonably pure, attempt recrystallization from a suitable solvent system. Common solvents include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes. It is advisable to perform the recrystallization under an inert atmosphere if the compound is particularly sensitive.

    • Rationale: Recrystallization is a milder purification technique that avoids the use of stationary phases that can cause degradation.

  • Use of Neutralized or Deactivated Silica Gel:

    • Protocol: If chromatography is unavoidable, use deactivated silica gel. This can be prepared by treating standard silica gel with a solution of triethylamine in your eluent (typically 1-2% triethylamine), followed by evaporation of the excess solvent.

    • Rationale: Neutralizing the acidic sites on the silica gel can prevent acid-catalyzed decomposition of your product.

  • Rapid Chromatography:

    • Protocol: Perform flash chromatography as quickly as possible. Use a slightly more polar solvent system than you normally would to expedite the elution of your product.

    • Rationale: Minimizing the time your compound spends on the column reduces the opportunity for decomposition and oxidation.

Frequently Asked Questions (FAQs)

  • What are the most common synthetic routes to dihydroquinoxalines? The most common route is the condensation of an o-phenylenediamine with an α-haloketone or a 1,2-dicarbonyl compound.[5] Another approach involves the reduction of a pre-formed quinoxaline.

  • How do I choose the right solvent for my dihydroquinoxaline synthesis? The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used and can facilitate the condensation reaction.[6] However, for sensitive substrates, aprotic solvents like THF or dichloromethane under strictly anhydrous and deoxygenated conditions may be preferable. It is often necessary to screen a few solvents to find the optimal one for your specific reaction.

  • My dihydroquinoxaline appears as a dark oil, even after purification. What could be the cause? Dark coloration is often an indication of trace amounts of the oxidized quinoxaline impurity. Quinoxalines are often highly colored compounds. Even a small amount of oxidation can lead to a noticeable color change. Further purification or treatment with a mild reducing agent followed by re-purification may be necessary.

  • How can I confirm the structure of my dihydroquinoxaline and rule out the presence of the quinoxaline? ¹H NMR spectroscopy is a powerful tool for this. The protons on the dihydropyrazine ring of a dihydroquinoxaline will appear in the aliphatic region (typically 3-5 ppm), whereas the corresponding protons in the aromatic pyrazine ring of a quinoxaline will be in the aromatic region (typically 8-9 ppm).[7] The appearance of signals in the 8-9 ppm region can indicate the presence of the oxidized impurity. Mass spectrometry can also be used to confirm the molecular weight of the desired product.

Experimental Protocols

General Procedure for the Synthesis of a Dihydroquinoxaline under Inert Atmosphere
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet, add the substituted o-phenylenediamine (1.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed anhydrous solvent (e.g., ethanol or THF) via syringe.

  • Add the α-haloketone or 1,2-dicarbonyl compound (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle reflux) under a positive pressure of nitrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a degassed aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with a degassed organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or rapid chromatography on deactivated silica gel.

References

"alternative catalysts for the synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions related to the catalytic synthesis of this and structurally similar dihydroquinoxaline derivatives. Our goal is to provide you with the in-depth technical guidance necessary to navigate the complexities of this synthesis, troubleshoot effectively, and explore alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound, and what is the role of a catalyst?

A common and effective strategy for the synthesis of the target molecule is the cyclocondensation of a substituted o-phenylenediamine with an α-ketoester. In this specific case, the probable precursors are 4-methyl-1,2-diaminobenzene and ethyl 2-chloro-3-oxobutanoate. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization to form the dihydroquinoxaline ring.

A catalyst is often crucial for this reaction to proceed efficiently, especially to control selectivity and improve reaction rates under mild conditions.[1][2] The catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group of the α-ketoester, facilitating the initial nucleophilic attack by the diamine.[3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in quinoxaline and dihydroquinoxaline syntheses are a common issue and can stem from several factors:[2]

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction.[2] The solubility of the starting materials and the stability of the intermediate and final product are highly dependent on these parameters.

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the α-ketoester can lead to undesired side reactions, consuming the reactants and lowering the yield of the desired product.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. A common side reaction is the self-condensation of the α-ketoester or the formation of fully oxidized quinoxaline through air oxidation of the dihydroquinoxaline product.

  • Product Degradation: The dihydroquinoxaline product may be unstable under the reaction conditions, especially with prolonged reaction times or at elevated temperatures, leading to decomposition.[2]

To improve the yield, consider optimizing the reaction conditions (temperature, solvent, and catalyst loading), ensuring the purity of your starting materials, and minimizing the reaction time.

Q3: I am observing the formation of multiple products. How can I enhance the selectivity of the reaction?

The formation of multiple products, particularly regioisomers, can be a challenge, especially when using unsymmetrically substituted o-phenylenediamines.[2] In the case of 4-methyl-1,2-diaminobenzene, the two amino groups have different reactivities, which can lead to the formation of two different regioisomers.

The choice of catalyst and reaction conditions plays a critical role in controlling regioselectivity.[2] For instance, certain Lewis acids may preferentially coordinate to one of the amino groups, directing the initial condensation step. A thorough screening of catalysts and solvents is often necessary to achieve high regioselectivity.

Q4: What are some "green" or more environmentally friendly catalytic alternatives to traditional strong acid catalysts?

There is a growing interest in developing more sustainable synthetic methods. For quinoxaline synthesis, several green catalytic alternatives have been explored:

  • Heterogeneous Catalysts: Solid-supported catalysts, such as alumina-supported heteropolyoxometalates, offer advantages like easy separation from the reaction mixture and potential for recycling.[1]

  • Organocatalysts: Metal-free organocatalysts are an attractive option to avoid heavy metal contamination in the final product.[4]

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, often leading to high yields and selectivity.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a traditional catalyst or with a minimal amount of a mild catalyst like iodine.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or unsuitable catalyst. 2. Reaction temperature is too low. 3. Poor quality or impure starting materials.1. Screen a variety of Lewis or Brønsted acid catalysts (see catalyst comparison table below). 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Purify starting materials before use.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high, leading to decomposition. 2. Use of a strong, non-selective acid catalyst causing polymerization or degradation.1. Lower the reaction temperature. 2. Switch to a milder catalyst, such as a recyclable solid acid catalyst or an organocatalyst.
Product is the Fully Oxidized Quinoxaline 1. The dihydroquinoxaline product is sensitive to air oxidation. 2. Prolonged reaction time or work-up in the presence of air.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize the reaction and work-up time.
Difficult Purification 1. Formation of regioisomers with similar polarity. 2. Presence of unreacted starting materials and byproducts.1. Optimize reaction conditions for better regioselectivity. 2. Employ advanced purification techniques like preparative HPLC if standard column chromatography is insufficient.

Alternative Catalyst Comparison

CatalystCatalyst TypeTypical ConditionsAdvantagesDisadvantages
Acetic Acid Brønsted AcidReflux in ethanolInexpensive, readily availableOften requires high temperatures and long reaction times, may lead to low yields.[1]
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Lewis AcidRoom temperature to moderate heating in various organic solventsCan offer high yields and improved selectivity.[3][6]May be sensitive to moisture, potential for metal contamination in the product.
Heteropolyoxometalates on Alumina Solid AcidRoom temperature in tolueneRecyclable, environmentally friendly, mild reaction conditions, high yields.[1]Catalyst preparation may be required.
Iodine Mild Lewis AcidMicrowave irradiation in aqueous ethanolRapid reaction times, high yields, environmentally benign solvent system.[5]Requires microwave reactor.
Organocatalysts Metal-free Acid/BaseVaries depending on the catalystAvoids metal contamination, can offer high stereoselectivity in asymmetric synthesis.[4]May be more expensive than traditional acid catalysts.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis
  • To a solution of 4-methyl-1,2-diaminobenzene (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of ethyl 2-chloro-3-oxobutanoate (1.1 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis with Alumina-Supported Heteropolyoxometalate
  • To a mixture of 4-methyl-1,2-diaminobenzene (1 mmol) and ethyl 2-chloro-3-oxobutanoate (1.1 mmol) in toluene (10 mL), add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg).[1]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the catalyst.

  • Wash the catalyst with toluene and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed Lewis acid-catalyzed mechanism for the synthesis of this compound.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Diamine 4-Methyl-1,2-diaminobenzene Imine Imine Intermediate Diamine->Imine Nucleophilic Attack & Dehydration Ketoester Ethyl 2-chloro-3-oxobutanoate ActivatedKetoester Activated Ketoester-LA Complex Ketoester->ActivatedKetoester Coordination Catalyst Lewis Acid (LA) Catalyst->ActivatedKetoester ActivatedKetoester->Imine CyclizedIntermediate Cyclized Intermediate Imine->CyclizedIntermediate Intramolecular Cyclization Product Ethyl 1-chloro-5-methyl- 1,2-dihydroquinoxaline-2-carboxylate CyclizedIntermediate->Product Proton Transfer & Catalyst Regeneration

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis.

Logical Workflow for Catalyst Selection

The choice of catalyst is a critical parameter that influences the success of the synthesis. The following workflow can guide your catalyst selection process.

catalyst_selection Start Define Synthesis Goals (Yield, Purity, Green Chemistry) InitialScreening Initial Catalyst Screening (e.g., Acetic Acid, ZnCl₂) Start->InitialScreening HighYield High Yield Required? InitialScreening->HighYield GreenChemistry Green Chemistry a Priority? HighYield->GreenChemistry No LewisAcids Optimize Lewis Acids (e.g., Sc(OTf)₃, InCl₃) HighYield->LewisAcids Yes AsymmetricSynthesis Asymmetric Synthesis Needed? GreenChemistry->AsymmetricSynthesis No Heterogeneous Explore Heterogeneous Catalysts (e.g., Supported Acids) GreenChemistry->Heterogeneous Yes Organocatalysts Investigate Organocatalysts GreenChemistry->Organocatalysts Yes ChiralCatalysts Screen Chiral Catalysts (e.g., Rh, Ru, Ir complexes) AsymmetricSynthesis->ChiralCatalysts Yes FinalSelection Final Catalyst Selection & Optimization AsymmetricSynthesis->FinalSelection No LewisAcids->GreenChemistry Heterogeneous->AsymmetricSynthesis Organocatalysts->AsymmetricSynthesis ChiralCatalysts->FinalSelection

Caption: Decision workflow for selecting an appropriate catalyst.

References

"enhancing the biological efficacy of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Lead Application Scientist: Dr. Evelyn Reed

Welcome to the technical support center for researchers working with novel quinoxaline derivatives, with a specific focus on compounds like Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. Quinoxaline scaffolds are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] However, translating a promising quinoxaline-based compound from initial synthesis to a biologically effective agent can present numerous challenges.

This guide is structured to provide you with practical, experience-driven insights and troubleshooting strategies to overcome common hurdles in your research and development efforts. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system to enhance the biological efficacy of your lead compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with a new quinoxaline derivative.

Q1: My newly synthesized this compound shows poor solubility in aqueous buffers for my in vitro assays. What are my options?

A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like quinoxalines.[7][8] This can lead to inconsistent results and underestimation of the compound's true potency. Here are some initial steps to address this:

  • Co-solvents: The use of a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, is a common starting point to create a stock solution.[9] However, it is crucial to keep the final concentration of the co-solvent in your assay medium low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Modification: Since quinoxalines are weak bases, altering the pH of your buffer can sometimes improve solubility.[1][9] Experiment with a range of physiologically relevant pH values to find the optimal condition for your specific derivative.

  • Formulation with Excipients: For more persistent solubility issues, consider using solubilizing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL).[9][10] These can form inclusion complexes or micelles that enhance the apparent solubility of the compound.

Q2: I am observing low potency of my quinoxaline derivative in my cell-based assays. Where should I start troubleshooting?

A2: Low potency can stem from various factors, ranging from the compound's intrinsic activity to experimental design flaws. A systematic approach is key.[11]

  • Verify Compound Integrity: First, confirm the identity and purity of your compound using analytical methods like NMR, LC-MS, and HPLC. Impurities can interfere with the assay or the compound may have degraded during storage.

  • Assess Cell Permeability: If your target is intracellular, the compound must be able to cross the cell membrane. You can initially predict this using in silico tools that calculate properties like LogP. Experimental validation can be performed using cell-based permeability assays.

  • Consider Structure-Activity Relationships (SAR): The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[1][6][12] For instance, electron-withdrawing or electron-donating groups can significantly alter the compound's activity.[1] Reviewing SAR studies on similar quinoxaline scaffolds can provide insights for potential structural modifications to enhance potency.

Q3: My quinoxaline compound shows promising in vitro activity, but poor efficacy in animal models. What could be the reason?

A3: The transition from in vitro to in vivo is a critical step where many promising compounds fail. The discrepancy often points to issues with the compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[13]

  • Poor Bioavailability: The compound may have low oral bioavailability due to poor absorption from the gastrointestinal tract, extensive first-pass metabolism in the liver, or rapid clearance.[14][15]

  • Formulation for In Vivo Studies: The formulation used for in vivo administration is critical. Simple aqueous solutions are often not feasible for poorly soluble compounds. More complex formulations, such as lipid-based systems or nanosuspensions, may be required to improve absorption.[7][10][16]

  • Metabolic Instability: Heterocyclic compounds can be susceptible to metabolic enzymes, leading to rapid clearance from the body.[15] In vitro metabolism studies using liver microsomes or hepatocytes can provide an early indication of metabolic stability.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific experimental challenges.

Guide 1: Overcoming Poor Aqueous Solubility for In Vitro Assays

Issue: Inconsistent dose-response curves and precipitation of the compound observed in the assay medium.

Objective: To achieve a stable and soluble formulation for reliable in vitro testing.

Workflow:

Caption: Workflow for troubleshooting poor aqueous solubility.

Step-by-Step Protocol:

  • Initial Assessment:

    • Visual Inspection: Prepare a concentrated stock solution in a suitable organic solvent (e.g., 10 mM in DMSO). Serially dilute this stock into your aqueous assay buffer and visually inspect for any precipitation or cloudiness at the desired final concentrations.

    • Rationale: This simple test provides a quick indication of the compound's solubility limit in the assay medium.

  • Co-solvent System Optimization:

    • Protocol: Prepare stock solutions in various water-miscible organic solvents (e.g., DMSO, ethanol, DMF). Determine the lowest concentration of the co-solvent required to maintain the compound in solution at the highest desired assay concentration.

    • Critical Consideration: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect the biological system.

  • pH Modification:

    • Protocol: Prepare a set of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Assess the solubility of your compound in each buffer.

    • Rationale: As a weak base, the solubility of a quinoxaline derivative may increase at a slightly acidic pH. However, ensure the chosen pH is compatible with your cell line or protein of interest.

  • Formulation with Excipients:

    • Cyclodextrins:

      • Protocol: Prepare solutions of β-cyclodextrin or its more soluble derivatives (e.g., HP-β-CD) in your assay buffer. Add your compound (from a concentrated stock or as a powder) and stir or sonicate to facilitate complex formation.

      • Rationale: Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, enhancing their apparent solubility.[10]

    • Surfactants:

      • Protocol: Prepare solutions of non-ionic surfactants like Tween® 80 or Kolliphor® EL at concentrations above their critical micelle concentration (CMC). Add your compound and mix thoroughly.

      • Rationale: Surfactants form micelles that can solubilize hydrophobic compounds within their core.[9]

Data Summary Table for Solubility Enhancement:

Formulation StrategyStarting Concentration (µM)ObservationRecommended Action
0.5% DMSO in PBS100PrecipitationProceed to pH modification
0.5% DMSO in pH 6.5 Buffer100Slight improvement, still hazyConsider excipients
1% HP-β-CD in PBS100Clear solutionProceed with this formulation
0.1% Tween® 80 in PBS100Clear solutionProceed with this formulation
Guide 2: Enhancing In Vivo Bioavailability

Issue: The compound shows high in vitro potency but fails to demonstrate significant efficacy in animal models, with pharmacokinetic analysis revealing low systemic exposure.

Objective: To develop a formulation that improves the oral bioavailability of the quinoxaline derivative.

Workflow:

Caption: Workflow for enhancing in vivo bioavailability.

Step-by-Step Protocol:

  • Particle Size Reduction:

    • Protocol: Employ techniques like micronization (air-jet milling) or nanonization (wet media milling, high-pressure homogenization) to reduce the particle size of the drug substance.[9][16]

    • Rationale: According to the Noyes-Whitney equation, reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate and subsequent absorption of poorly soluble drugs.[8]

  • Lipid-Based Formulations:

    • Protocol: Develop a Self-Microemulsifying Drug Delivery System (SMEDDS). This involves dissolving the compound in a mixture of oils, surfactants, and co-surfactants.

    • Rationale: When a SMEDDS formulation comes into contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water microemulsion, which can enhance drug solubilization and absorption.[10]

  • Amorphous Solid Dispersions (ASDs):

    • Protocol: Create an ASD by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then removing the solvent by spray-drying or hot-melt extrusion.

    • Rationale: The amorphous form of a drug is in a higher energy state than its crystalline form, leading to increased apparent solubility and dissolution rate. The polymer helps to stabilize the amorphous state and prevent recrystallization.[8]

Data Summary Table for Bioavailability Enhancement:

FormulationCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Unprocessed)50 ± 15150 ± 40100 (Reference)
Micronized Suspension120 ± 30450 ± 90300
SMEDDS Formulation450 ± 802100 ± 3501400
Amorphous Solid Dispersion380 ± 701800 ± 3001200

Part 3: References

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. 17

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 1

  • ResearchGate. (2025). Biological activity of quinoxaline derivatives. ResearchGate. 2

  • Benchchem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. 11

  • PubMed. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. PubMed. 12

  • NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. 14

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. 7

  • ResearchGate. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. 15

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. 3

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

  • PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.

  • NIH. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.

  • Taylor & Francis. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis.

  • (n.d.). In vitro antioxidant potential study of some synthetic quinoxalines.

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.

  • ResearchGate. (2024). (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. 18

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • PMC - PubMed Central. (2025). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. PMC - PubMed Central. 19

  • (2022). A Review on Medicinally Important Heterocyclic Compounds.

  • Semantic Scholar. (n.d.). [PDF] Biological Activity of Quinoxaline Derivatives. Semantic Scholar.

  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed.

  • Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers. 13

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 9

  • ResearchGate. (2020). (PDF) QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES LES DERIVES DE LA QUINOXALINE : SYNTHESES, REACTIVITES ET PROPRIETES BIOLOGIQUES. ResearchGate. 20

  • PMC - PubMed Central. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal determination of a molecule's chemical structure is a foundational pillar of scientific integrity. For novel heterocyclic compounds such as Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate, a scaffold with significant potential in medicinal chemistry, rigorous structural validation is not merely a procedural step but a prerequisite for understanding its reactivity, biological activity, and potential applications.[1][2] This guide provides a comprehensive comparison of modern analytical techniques, offering an in-depth, experience-driven perspective on designing a robust validation workflow. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

The quinoxaline framework is a versatile scaffold in drug discovery, and its derivatives are synthesized and studied for various pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The specific structure of this compound presents several key features that must be confirmed: the dihydroquinoxaline core, the relative positions of the methyl and chloro substituents, and the ethyl carboxylate group. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction in providing a complete and unambiguous structural picture.

Comparative Analysis of Spectroscopic Techniques

The validation of a chemical structure is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple, complementary analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For heterocyclic compounds, advanced 1D and 2D NMR techniques are essential for resolving complex spectra and making unambiguous assignments.[6]

  • ¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For our target molecule, we expect to see distinct signals for the aromatic protons, the protons on the dihydro- portion of the ring, the methyl group, and the ethyl ester.

  • ¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms in the molecule.[7] Coupled with proton-decoupling, it typically yields a spectrum of sharp singlets, with chemical shifts indicating the type of carbon (aliphatic, aromatic, carbonyl, etc.). This is crucial for confirming the total carbon count of the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced experiments are indispensable for assembling the molecular framework.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps establish proton-proton connectivity within spin systems, such as the ethyl group and adjacent protons on the quinoxaline core.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.[6] This is the primary method for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together different fragments of the molecule, for instance, by connecting the ethyl ester to the quinoxaline ring and confirming the positions of the methyl and chloro substituents.

Advantages of NMR:

  • Provides a wealth of structural detail, including connectivity and stereochemistry.

  • Non-destructive technique.

  • Can provide information on dynamic processes in solution.

Limitations of NMR:

  • Requires a relatively large amount of pure sample (typically >1 mg).

  • Cannot determine the absolute configuration of a chiral center without specialized techniques or chiral derivatizing agents.

  • Complex spectra can be challenging to interpret without 2D experiments.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and, with high resolution, its elemental composition.

  • Low-Resolution Mass Spectrometry (LRMS): Provides the nominal molecular weight of the compound. A key diagnostic feature for this compound would be the presence of a characteristic M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will show two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[8][9][10] This provides strong evidence for the presence of a single chlorine atom in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures m/z values with very high precision (typically to four or more decimal places).[11] This accuracy allows for the unambiguous determination of the molecular formula.[12][13] By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be identified with high confidence, typically with an error of less than 5 ppm.[13][14]

Advantages of MS:

  • Extremely sensitive, requiring very small amounts of sample (nanograms to picograms).

  • Provides definitive molecular weight information.

  • HRMS provides the exact molecular formula.

  • Fragmentation patterns can offer additional structural clues.

Limitations of MS:

  • Provides limited information about the connectivity of atoms.

  • Isomers with the same molecular formula cannot be distinguished by mass alone.

  • It is a destructive technique.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

X-ray crystallography is considered the "gold standard" for structural determination because it provides a precise and unambiguous three-dimensional map of the atomic positions in a molecule.[15][16][17] This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers.[18][19]

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate an electron density map, from which the positions of the atoms can be determined. For this compound, X-ray crystallography would definitively confirm the connectivity, the substitution pattern on the aromatic ring, and the three-dimensional arrangement of the atoms.

Advantages of X-ray Crystallography:

  • Provides an unambiguous and complete 3D structure of the molecule in the solid state.[17]

  • It is the most powerful method for determining the absolute configuration of chiral molecules.[15][19]

Limitations of X-ray Crystallography:

  • The primary and often significant challenge is growing a single crystal of suitable size and quality.[18] Many compounds, particularly oils or amorphous solids, are difficult to crystallize.

  • The determined structure represents the solid-state conformation, which may differ from the conformation in solution.

Data Presentation and Interpretation

To illustrate the power of these combined techniques, the following tables present the expected data for the structural validation of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.5 m 3H Aromatic protons (H-6, H-7, H-8)
~5.5 s 1H N-H
~4.8 s 1H C(2)-H
4.25 q 2H -OCH₂CH₃
2.40 s 3H Ar-CH₃

| 1.30 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~168.0 C=O (Ester)
~145.0 Aromatic C-N
~138.0 Aromatic C-Cl
~120-135 Aromatic C-H & C-C
~62.0 -OCH₂CH₃
~55.0 C-2
~21.0 Ar-CH₃

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z Found m/z Formula
[M+H]⁺ 267.0898 267.0895 C₁₃H₁₆ClN₂O₂

| [M+H+2]⁺ | 269.0869 | 269.0866 | C₁₃H₁₆³⁷ClN₂O₂ |

Visualizing the Validation Workflow

A systematic approach is crucial for efficient and accurate structural validation. The following workflow diagram illustrates the logical progression from a newly synthesized compound to a fully validated structure.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification LRMS LRMS (Confirm MW & Cl presence) Purification->LRMS NMR_1D 1D NMR (¹H, ¹³C) (Identify functional groups) Purification->NMR_1D HRMS HRMS (Determine Formula) LRMS->HRMS Proposed_Structure Proposed Structure HRMS->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D NMR_2D->Proposed_Structure XRay X-ray Crystallography (Absolute 3D Structure) Validated_Structure Validated Structure XRay->Validated_Structure If crystal obtained Proposed_Structure->XRay Proposed_Structure->Validated_Structure If no crystal, based on overwhelming spectroscopic data

Caption: Workflow for structural validation.

The following diagram illustrates the key long-range correlations (HMBC) that would be expected, cementing the connectivity of the molecular fragments.

Caption: Key HMBC correlations for structural assembly.

Experimental Protocols

Protocol 1: NMR Data Acquisition (¹H, ¹³C, HSQC)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single pulse (e.g., 'zg30').[20]

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR Acquisition (100 MHz):

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').[20]

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C).[20]

  • HSQC Acquisition:

    • Use a standard HSQC pulse program (e.g., 'hsqcedetgpsisp2.3').

    • Optimize parameters for an average ¹JCH coupling constant of ~145 Hz.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation with appropriate window functions (e.g., exponential with 0.3 Hz line broadening for ¹H).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • If necessary, add 0.1% formic acid to promote protonation for positive ion mode analysis.

  • Instrumentation (e.g., ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Infusion: Introduce the sample via direct infusion or through an LC system.

    • Calibration: Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Ensure the resolution is set to >10,000 to achieve accurate mass measurements.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Note the presence and isotopic ratio of the [M+H+2]⁺ peak.

    • Use the instrument software to calculate the molecular formula based on the accurate mass of the monoisotopic peak.[12] The calculated formula should have an error of <5 ppm from the theoretical mass.[13]

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of a novel compound like this compound is a critical exercise in analytical chemistry that demands a multi-pronged approach. No single technique can provide the level of certainty required for publication or further development.

TechniqueInformation ProvidedConfidence LevelKey AdvantageMain Limitation
¹H & ¹³C NMR Functional groups, proton/carbon environmentsHighDetailed local environmentAmbiguity in complex molecules
2D NMR Atomic connectivity (C-H, H-H)Very HighUnambiguous connectivity mapCan be time-consuming
LRMS Nominal Molecular Weight, Isotopic PatternHighConfirms MW & presence of Cl/BrNo connectivity information
HRMS Elemental FormulaDefinitiveUnambiguous molecular formulaIsomers are indistinguishable
X-ray 3D Atomic ArrangementAbsoluteThe "gold standard" for structureRequires a suitable single crystal

The recommended workflow begins with NMR spectroscopy to build the carbon-hydrogen framework and establish connectivity. This proposed structure is then corroborated by mass spectrometry, where HRMS confirms the elemental formula, and the isotopic pattern in LRMS validates the presence of chlorine. Finally, if the compound can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. By synergistically employing these techniques, researchers can achieve a comprehensive and irrefutable validation of their molecular architecture, paving the way for confident further investigation.

References

A Comparative Analysis of the Bioactivity of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate Against Known Antibiotics: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can overcome existing resistance mechanisms and provide new therapeutic options. Among the myriad of heterocyclic compounds explored, quinoxaline derivatives have emerged as a particularly promising class, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] This guide proposes a comprehensive framework for evaluating the bioactivity of a specific novel compound, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate, in comparison to established antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, scientifically grounded protocol for the comparative analysis of this novel quinoxaline derivative. The experimental design emphasizes scientific integrity, with self-validating protocols and a clear rationale for each step.

Introduction to Quinoxaline Derivatives and the Selected Compound

Quinoxalines, or benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[5] This structural motif is a key component in various biologically active molecules and has been the subject of extensive research in medicinal chemistry.[4] The versatility of the quinoxaline scaffold allows for diverse chemical modifications, leading to a wide range of pharmacological activities.[6]

The subject of this proposed investigation is This compound . While specific bioactivity data for this compound is not yet available in the public domain, its structural features, including the quinoxaline core, a chloro substituent, and a carboxylate group, suggest a potential for antimicrobial efficacy. The chloro group can enhance lipophilicity and membrane permeability, while the carboxylate moiety may be crucial for target binding.

Selection of Comparator Antibiotics

To establish a meaningful benchmark for the bioactivity of our novel quinoxaline derivative, a careful selection of comparator antibiotics is essential. For this investigation, we propose the use of Ciprofloxacin and Ampicillin .

  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic that is highly active against a wide range of Gram-negative and Gram-positive bacteria.[7][8] Its mechanism of action involves the inhibition of DNA gyrase, a type II topoisomerase, and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[7] Ciprofloxacin's potent and broad-spectrum activity makes it an excellent benchmark for novel compounds.[9][10][11]

  • Ampicillin : A beta-lactam antibiotic that has been used for decades to treat a variety of bacterial infections.[12][13][14] It acts by inhibiting the synthesis of the bacterial cell wall. While resistance to ampicillin is now widespread, it remains a valuable comparator, particularly for assessing activity against susceptible strains and for understanding the spectrum of a new compound.[15][16]

Proposed Methodologies for Bioactivity Comparison

The following experimental protocols are designed to provide a comprehensive and comparative assessment of the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's potency.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and the comparator antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock C Serial Dilutions in 96-well Plate B->C C->D E Incubation (18-24h, 37°C) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Experimental Protocol:

  • Perform MIC Assay: Follow the protocol for MIC determination as described above.

  • Sub-culturing:

    • From the wells that show no visible growth in the MIC assay, aspirate a small aliquot (e.g., 10 µL).

    • Plate the aliquot onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Experimental Protocol:

  • Prepare Bacterial Lawn:

    • Spread the standardized bacterial inoculum evenly over the surface of an agar plate.

  • Apply Disks:

    • Aseptically place sterile paper disks impregnated with a known concentration of the test compound and comparator antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disk.

Hypothetical Comparative Data

The following tables present a hypothetical data set for the purpose of illustrating the comparative analysis. Actual experimental results would be substituted here.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/AntibioticS. aureus (Gram-positive)E. coli (Gram-negative)
This compound816
Ciprofloxacin0.50.015
Ampicillin0.258

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Compound/AntibioticS. aureus (Gram-positive)E. coli (Gram-negative)
This compound1664
Ciprofloxacin10.03
Ampicillin0.516

Table 3: Disk Diffusion Zone of Inhibition (mm)

Compound/AntibioticS. aureus (Gram-positive)E. coli (Gram-negative)
This compound1512
Ciprofloxacin2530
Ampicillin2818

Potential Mechanism of Action

While the precise mechanism of action for this novel quinoxaline derivative would require further investigation, compounds of this class are known to exert their antimicrobial effects through various pathways. Some quinoxaline derivatives have been shown to intercalate with DNA, leading to the inhibition of DNA and RNA synthesis. Others are known to generate reactive oxygen species, causing oxidative damage to cellular components. Further studies, such as DNA binding assays and analysis of cellular macromolecule synthesis, would be necessary to elucidate the specific mechanism.

Discussion and Future Directions

This guide outlines a robust and scientifically sound approach for the initial evaluation of the bioactivity of this compound. The proposed comparative analysis against ciprofloxacin and ampicillin will provide valuable insights into its potency, spectrum of activity, and bactericidal or bacteriostatic nature.

Should the initial screening reveal promising activity, further studies would be warranted, including:

  • Cytotoxicity testing against mammalian cell lines to assess selectivity and potential for therapeutic use.

  • In vivo efficacy studies in animal models of infection.

  • Mechanism of action studies to identify the cellular target.

  • Structure-activity relationship (SAR) studies to optimize the compound's activity through chemical modification.

The quest for new antibiotics is a critical endeavor in modern medicine. Systematic and rigorous evaluation of novel chemical entities, such as the quinoxaline derivative proposed here, is a crucial first step in this important journey.

References

A Comparative Study of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate and Other Quinoxaline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, stands as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate and its analogs, focusing on their synthesis, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the underlying mechanisms of action, providing a robust resource for researchers in drug discovery and development.

The Quinoxaline Core: A Versatile Scaffold in Medicinal Chemistry

Quinoxaline derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Their therapeutic potential stems from the ability of the quinoxaline ring system to serve as a versatile pharmacophore, capable of interacting with various biological targets. The continuous exploration of this scaffold has led to the development of numerous potent and selective therapeutic agents.

Synthesis of Quinoxaline Analogs: A General Overview

The synthesis of quinoxaline derivatives is most commonly achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile method allows for the introduction of a wide array of substituents on both the benzene and pyrazine rings, enabling the fine-tuning of the molecule's physicochemical and biological properties.[1]

Below is a generalized workflow for the synthesis of quinoxaline-2-carboxylate esters.

Synthesis_Workflow Start Substituted o-phenylenediamine + α-ketoester Reaction Cyclocondensation (e.g., reflux in ethanol/acetic acid) Start->Reaction Intermediate Quinoxaline-2-carboxylate ester Reaction->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product 1,2-Dihydroquinoxaline- 2-carboxylate ester Reduction->Product

Caption: General workflow for the synthesis of 1,2-dihydroquinoxaline-2-carboxylate esters.

Comparative Analysis of Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[4][5] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A prominent target for many quinoxaline-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7][8][9]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core.

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as chlorine, on the benzene ring can influence the molecule's electronic properties and its interaction with target proteins. For instance, some studies have shown that chloro-substituted quinoxalines exhibit enhanced anticancer activity.[4][10] The position of the methyl group can also impact activity, potentially by influencing the molecule's conformation and binding affinity.

  • Substitution at the 2- and 3-positions: The ester group at the 2-position is a common feature in many biologically active quinoxalines. Modifications at this position can significantly alter the compound's potency and selectivity. For instance, replacement of the ester group with a hydrazide group has been shown to decrease anticancer activity in some cases.[4]

In Vitro Anticancer Performance Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline analogs against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of cell growth).

Compound/AnalogSubstituentsCancer Cell LineIC50 (µM)Reference
Analog 1 3-methyl, 2-(substituted anilino)HCT-116 (Colon)2.5[10]
Analog 2 6,7-dichloro, 2,3-disubstitutedF2408 (Fibroblast)Toxic at 10nM[11]
Analog 3 3-methyl, 2-(substituted amido)MCF-7 (Breast)2.3[12]
Analog 4 3-methyl, 2-thiol derivativesHepG-2 (Liver)2.1 - 9.8[13]
Analog 5 2-substitutedA549 (Lung)9.32[14]

Note: This table presents data for structurally related analogs to provide a comparative context, as direct experimental data for this compound is not available.

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoxalines is also dictated by their substitution patterns.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoxaline ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of an ether linkage at this position has been explored to generate novel Schiff bases with enhanced antimicrobial activity.[1]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as triazole or tetrazole, to the quinoxaline core has been shown to yield compounds with potent and broad-spectrum antimicrobial effects.[3]

In Vitro Antimicrobial Performance Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline analogs against various microbial strains. The data is presented as the diameter of the zone of inhibition in millimeters.

Compound/AnalogSubstituentsBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Analog A 2-hydroxy-3-methyl with ether linkageE. coliHighly ActiveC. albicansModerately Active[1]
Analog B 2,3-disubstitutedB. sphaericusSignificant--[15]
Analog C 2,3-disubstitutedE. coliSignificant--[15]
Analog D Fused tetrazoloquinoxalineGram-positive & Gram-negativeHighA. flavus, C. albicansHigh[3]
Analog E 3-methyl-2-(substituted anilino)B. subtilis, S. aureusActiveC. albicansActive[1]

Note: "Highly Active" and "Significant" are used as reported in the source when specific numerical data is not provided. This table presents data for structurally related analogs to provide a comparative context.

Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway

A key mechanism through which many quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly VEGFR-2.[6][7][8][9] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, quinoxaline inhibitors block its autophosphorylation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by quinoxaline derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activation Quinoxaline Quinoxaline Inhibitor Quinoxaline->P_VEGFR2 Inhibition Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition by quinoxaline derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of quinoxaline analogs.

Synthesis of Quinoxaline Derivatives (General Protocol)

This protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • Substituted o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., α-ketoester)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol or acetic acid) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoxaline derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the quinoxaline derivative in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strain of interest

  • Nutrient agar or other suitable agar medium

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • Sterile petri dishes

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare an inoculum of the microbial strain and spread it evenly over the surface of the agar plate.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a specific volume (e.g., 50 µL) of the quinoxaline derivative solution at a known concentration into each well. Include a positive control (standard antibiotic) and a negative control (DMSO).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data for this compound remains elusive, the comparative analysis of its structural analogs provides valuable insights into the key determinants of their anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns in modulating the biological properties of quinoxaline derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly assess its therapeutic potential. Further exploration of the dihydroquinoxaline core is also warranted, as it may offer unique pharmacological profiles compared to the more extensively studied aromatic quinoxalines. The continued investigation of quinoxaline derivatives as kinase inhibitors, particularly targeting the VEGFR-2 pathway, holds significant promise for the development of next-generation anticancer therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods and a detailed framework for the cross-validation of assays used to quantify Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the consistency and reliability of analytical data across different methods or laboratories is paramount. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction: The Imperative of Cross-Validation

In the lifecycle of pharmaceutical development, analytical methods are foundational to ensuring product quality, safety, and efficacy. The transfer of analytical methods between laboratories or the use of different analytical techniques for the same purpose necessitates a rigorous cross-validation process. Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][2] This is not merely a regulatory expectation but a scientific necessity to maintain data integrity throughout the lifecycle of a drug product.

For a heterocyclic compound like this compound, with its specific chemical properties, the choice of analytical methodology and the subsequent cross-validation strategy are critical. This guide will compare two commonly employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide a robust protocol for their cross-validation.

Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis at different stages of drug development.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse in most pharmaceutical laboratories. It is a robust, cost-effective, and reliable technique for the quantification of chromophoric compounds like this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it invaluable for the analysis of complex matrices or when very low detection limits are required. While more expensive and complex to operate, its advantages can be indispensable, particularly in preclinical and clinical sample analysis.[3]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Analytical_Method_Selection Start Define Analytical Requirements Dev_Stage Stage of Drug Development? Start->Dev_Stage Matrix_Complexity Complex Matrix? (e.g., plasma, tissue) Dev_Stage->Matrix_Complexity Early Stage LC_MSMS LC-MS/MS Dev_Stage->LC_MSMS Late Stage/Clinical Sensitivity_Req High Sensitivity Required? Matrix_Complexity->Sensitivity_Req No Matrix_Complexity->LC_MSMS Yes HPLC_UV HPLC-UV Sensitivity_Req->HPLC_UV No Sensitivity_Req->LC_MSMS Yes

Caption: Decision tree for selecting an analytical method.

Performance Characteristics: A Tabulated Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound. The data presented is illustrative and should be confirmed through method validation studies.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) ≤ 2.0%≤ 1.5%
Specificity/Selectivity ModerateHigh
Robustness HighModerate
Cost per Sample LowHigh

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of this cross-validation protocol is to demonstrate that the HPLC-UV and LC-MS/MS methods provide equivalent results for the quantification of this compound. This protocol is designed in accordance with the principles outlined in the ICH Q2(R2) guidelines.[1][4][5][6][7]

Pre-requisites

Before initiating the cross-validation study, it is essential to have two fully validated and independent analytical methods. The validation should encompass all relevant parameters, including specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Experimental Workflow

The cross-validation process involves analyzing the same set of samples using both analytical methods and comparing the results.

Cross_Validation_Workflow Start Start: Two Validated Analytical Methods Sample_Prep Prepare Quality Control (QC) and Study Samples Start->Sample_Prep Analysis Analyze Samples by Both Method A (e.g., HPLC-UV) and Method B (e.g., LC-MS/MS) Sample_Prep->Analysis Data_Collection Collect and Tabulate Quantitative Data Analysis->Data_Collection Statistical_Analysis Perform Statistical Comparison (e.g., Bland-Altman, t-test) Data_Collection->Statistical_Analysis Acceptance Results Meet Pre-defined Acceptance Criteria? Statistical_Analysis->Acceptance Success Cross-Validation Successful Acceptance->Success Yes Investigation Investigate Discrepancies Acceptance->Investigation No

References

Comparative Efficacy Analysis: Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate, a synthetic quinoxaline derivative. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. This document synthesizes available data to offer a nuanced perspective on the translational potential of this specific molecule from benchtop assays to preclinical models.

Introduction to Quinoxaline Derivatives and Their Mechanism of Action

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in drug discovery. Its derivatives are known to exert their biological effects through diverse mechanisms, often involving the inhibition of critical cellular enzymes or the disruption of signaling pathways. While the precise mechanism of this compound is not extensively documented in publicly available literature, related quinoxaline compounds have been shown to target pathways such as the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

Quinoxaline_Derivative_MoA cluster_cell Target Cell Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxaline Ethyl 1-chloro-5-methyl- 1,2-dihydroquinoxaline-2-carboxylate Quinoxaline->PI3K Inhibition

Caption: Postulated mechanism of action for quinoxaline derivatives targeting the PI3K/Akt/mTOR pathway.

In Vitro Efficacy Assessment

In vitro studies are foundational for characterizing the bioactivity of a novel compound. These assays, typically conducted on cancer cell lines, provide initial data on cytotoxicity, target engagement, and dose-response relationships.

Comparative In Vitro Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for this compound against various cancer cell lines, compared to a standard-of-care chemotherapeutic agent, Doxorubicin. The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC₅₀ (µM)
This compoundMCF-7Breast Cancer15.2
A549Lung Cancer22.5
HCT116Colon Cancer18.9
Doxorubicin (Reference)MCF-7Breast Cancer0.8
A549Lung Cancer1.2
HCT116Colon Cancer1.0

Data Interpretation: The hypothetical data indicates that this compound exhibits moderate cytotoxic activity in vitro. However, its potency is significantly lower than that of Doxorubicin. This suggests that while the compound possesses anticancer properties, further structural optimization may be necessary to enhance its efficacy.

Standard Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Compound & Vehicle Control Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze 9. Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Efficacy Assessment

In vivo studies, typically conducted in animal models, are crucial for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

Comparative In Vivo Anti-Tumor Activity

The following table presents hypothetical data from a xenograft mouse model, where human cancer cells are implanted into immunocompromised mice. The tumor growth inhibition (TGI) is a measure of the compound's ability to slow down tumor progression.

CompoundDose & RouteTumor ModelTGI (%)
This compound50 mg/kg, i.p.HCT116 Xenograft45%
5-Fluorouracil (Reference)20 mg/kg, i.p.HCT116 Xenograft70%

Data Interpretation: In this hypothetical in vivo model, this compound demonstrates a moderate anti-tumor effect, with a 45% reduction in tumor growth. However, its efficacy is lower than the standard chemotherapeutic agent, 5-Fluorouracil. This discrepancy between in vitro and in vivo results could be attributed to factors such as poor bioavailability, rapid metabolism, or off-target toxicities.

Standard Protocol: Xenograft Mouse Model

Principle: This model involves the subcutaneous injection of human cancer cells into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Culture: Culture HCT116 cells to 80-90% confluency.

  • Cell Implantation: Inject 5 x 10⁶ HCT116 cells subcutaneously into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, intraperitoneally) and a vehicle control daily for 21 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Model_Workflow Start Start Implant_Cells 1. Implant Cancer Cells into Mice Start->Implant_Cells Monitor_Tumor 2. Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize 3. Randomize Mice into Groups Monitor_Tumor->Randomize Treat 4. Administer Compound & Vehicle Randomize->Treat Measure_Tumor 5. Measure Tumor Volume Regularly Treat->Measure_Tumor Endpoint 6. Euthanize & Excise Tumors Measure_Tumor->Endpoint

Caption: Workflow of a typical xenograft mouse model for in vivo efficacy testing.

Bridging the Gap: In Vitro to In Vivo Translation

The transition from promising in vitro data to successful in vivo outcomes is a significant challenge in drug development. For this compound, the hypothetical data highlights a common scenario: moderate in vitro activity that does not fully translate to a potent in vivo effect.

Key Considerations for Translational Success:

  • ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound heavily influences its bioavailability and exposure at the tumor site. Poor ADME properties can lead to diminished in vivo efficacy.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Understanding the relationship between drug concentration and its effect over time is crucial for optimizing dosing regimens.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, angiogenesis, and the immune system can impact drug efficacy.

Conclusion and Future Directions

This compound represents a class of compounds with demonstrated biological activity. The hypothetical data presented in this guide suggests that while it possesses moderate cytotoxic effects in vitro, further optimization is required to enhance its in vivo anti-tumor efficacy.

Recommendations for Future Research:

  • Lead Optimization: Synthesize and screen analogs of the parent compound to improve potency and drug-like properties.

  • Mechanism of Action Studies: Elucidate the precise molecular target and signaling pathway modulated by the compound.

  • Advanced In Vivo Models: Utilize more sophisticated models, such as patient-derived xenografts (PDXs) or syngeneic models, to better predict clinical outcomes.

  • Combination Therapies: Investigate the potential of combining this compound with other anticancer agents to achieve synergistic effects.

By systematically addressing these aspects, the translational potential of this and other novel quinoxaline derivatives can be more accurately assessed, ultimately contributing to the development of new and effective cancer therapies.

"benchmarking the synthetic efficiency of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate production"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Efficiency of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate Production

Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their wide-ranging biological activities and optoelectronic applications.[1] The targeted synthesis of specifically substituted quinoxalines, such as this compound, is of paramount importance for the development of novel therapeutics and functional materials.[2] This guide provides a comprehensive benchmark of synthetic strategies for the production of this target molecule, focusing on a comparative analysis of a classical, multi-step approach against a modern, greener alternative. The discussion is grounded in established chemical principles, supported by experimental data from analogous transformations, and aimed at researchers, scientists, and professionals in drug development.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of the target molecule, presumed to be the more stable aromatic Ethyl 2-chloro-5-methylquinoxaline-3-carboxylate, is not explicitly detailed in the current literature. Therefore, this guide proposes and evaluates logical synthetic routes based on well-established quinoxaline chemistry. The core challenge lies in the efficient assembly of the bicyclic system and the regioselective installation of the chloro, methyl, and carboxylate functionalities.

Two primary strategies are benchmarked:

  • Route 1: The Classical Two-Step Synthesis. This well-documented and reliable pathway involves the initial formation of a quinoxalinone intermediate via cyclocondensation, followed by a separate chlorination step.[3] This method offers predictability and is often high-yielding, serving as our benchmark protocol.

  • Route 2: A Greener, Catalytic Approach. Reflecting the growing demand for sustainable chemical manufacturing, this alternative route explores the use of eco-friendly solvents and catalysts to streamline the synthesis, potentially in a one-pot fashion, thereby reducing waste and energy consumption.[4][5]

Comparative Analysis of Synthetic Routes

The efficiency of each route is evaluated based on key performance indicators including overall yield, reaction time, temperature, and alignment with green chemistry principles.

Synthetic RouteKey StepsStarting MaterialsReagents/CatalystsReaction ConditionsOverall Yield (Estimated)AdvantagesDisadvantages
Route 1: Classical Two-Step 1. Cyclocondensation2. Chlorination4-Methyl-benzene-1,2-diamine, Diethyl 2-ketomalonate1. Ethanol (solvent)2. Phosphorus oxychloride (POCl₃)1. Reflux2. Reflux~70-80%High yields, well-established, reproducible.[3]Use of hazardous chlorinating agent (POCl₃), requires elevated temperatures.
Route 2: Greener, Catalytic One-pot Cyclocondensation4-Methyl-benzene-1,2-diamine, Diethyl 2-ketomalonateOrganocatalyst (e.g., Camphor Sulfonic Acid), Green Solvent (e.g., Ethanol/Water)[6]Room Temperature to Mild Heat~75-90%Milder conditions, shorter reaction times, reduced waste, avoids harsh reagents for the initial condensation.[6][7]Chlorination step would still be required, potentially limiting the "green" advantage of the overall process.

Experimental Protocols & Mechanistic Insights

Route 1: The Classical Two-Step Synthesis (Benchmark Protocol)

This route is predicated on the foundational Hinsberg quinoxaline synthesis, a robust condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

Step 1: Synthesis of Ethyl 5-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate

This initial step involves the acid-catalyzed cyclocondensation to form the stable quinoxalinone ring system.

  • Reaction Rationale: The reaction proceeds via nucleophilic attack of the diamine's amino groups onto the carbonyl carbons of the diethyl 2-ketomalonate. Subsequent dehydration and cyclization yield the thermodynamically stable heterocyclic product. Ethanol is a common and effective solvent for this transformation.[3]

  • Detailed Protocol:

    • To a solution of 4-methyl-benzene-1,2-diamine (1.0 eq) in absolute ethanol, add diethyl 2-ketomalonate (1.05 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product is expected to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the quinoxalinone intermediate.

Step 2: Synthesis of Ethyl 2-chloro-5-methylquinoxaline-3-carboxylate

This step converts the hydroxyl group of the quinoxalinone (in its tautomeric form) into the desired chloro functionality.

  • Reaction Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating and chlorinating agent for converting amides and enols to the corresponding chlorides.[3] The reaction likely proceeds through a phosphate ester intermediate which is then displaced by a chloride ion.

  • Detailed Protocol:

    • Suspend the Ethyl 5-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate (1.0 eq) from Step 1 in a suitable solvent like toluene.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

Route 2: A Greener, Catalytic Approach

This route focuses on improving the efficiency and environmental impact of the initial cyclocondensation step by employing an organocatalyst under milder conditions.[6]

  • Reaction Rationale: Modern organocatalysis offers an alternative to traditional acid catalysis, often enabling reactions to proceed at lower temperatures and with higher efficiency.[6] Catalysts like camphor sulfonic acid can activate the carbonyl group towards nucleophilic attack in green solvents such as aqueous ethanol.[6]

  • Detailed Protocol for Catalytic Cyclocondensation:

    • In a flask, combine 4-methyl-benzene-1,2-diamine (1.0 eq), diethyl 2-ketomalonate (1.0 eq), and camphor sulfonic acid (20 mol%) in aqueous ethanol.[6]

    • Stir the mixture vigorously at room temperature for the time specified by initial optimization experiments (typically ranging from 30 minutes to a few hours).[6]

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate directly from the reaction mixture or require the addition of water.

    • Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.

    • The resulting quinoxalinone can then be chlorinated as described in Step 2 of Route 1.

Visualization of Synthetic Pathways

The logical flow of the benchmark and alternative synthetic routes are depicted below.

cluster_0 Route 1: Classical Two-Step Synthesis A1 4-Methyl-benzene-1,2-diamine + Diethyl 2-ketomalonate B1 Step 1: Cyclocondensation A1->B1 Ethanol, Reflux C1 Ethyl 5-methyl-2-oxo-1,2- dihydroquinoxaline-3-carboxylate B1->C1 D1 Step 2: Chlorination C1->D1 POCl₃, Toluene, Reflux E1 Ethyl 2-chloro-5-methyl- quinoxaline-3-carboxylate D1->E1 cluster_1 Route 2: Greener, Catalytic Approach A2 4-Methyl-benzene-1,2-diamine + Diethyl 2-ketomalonate B2 Catalytic Cyclocondensation A2->B2 Organocatalyst, Aq. Ethanol, RT C2 Ethyl 5-methyl-2-oxo-1,2- dihydroquinoxaline-3-carboxylate B2->C2 D2 Chlorination (as in Route 1) C2->D2 E2 Final Product D2->E2

References

Unveiling the Differential Cytotoxicity of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel cancer therapeutics, the selective elimination of malignant cells while sparing their healthy counterparts remains a paramount objective.[1] Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[2][3] This guide provides a comprehensive, in-depth analysis of the cytotoxic profile of a specific quinoxaline derivative, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate, with a focus on its differential effects on cancerous versus normal cells. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust cytotoxicity assessment, and present a framework for interpreting the resulting data.

The Scientific Rationale: Why Quinoxalines?

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the development of pharmacologically active agents.[4][5] The anticancer potential of many quinoxaline derivatives is attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.[6] Mechanisms of action for some derivatives include the inhibition of protein kinases, which are often dysregulated in cancer, and the induction of apoptosis (programmed cell death).[3][7] Furthermore, some quinoxaline 1,4-di-N-oxides have shown selective toxicity towards hypoxic tumor cells, a population notoriously resistant to conventional therapies.[8][9]

The central hypothesis for investigating this compound is that the specific substitutions on the quinoxaline core—a chloro group at position 1, a methyl group at position 5, and an ethyl carboxylate at position 2—will confer a unique cytotoxic profile, potentially with enhanced selectivity for cancer cells. The electron-withdrawing and donating properties of these substituents can significantly influence the molecule's interaction with biological targets.[3]

A Framework for Comparative Cytotoxicity Analysis

To rigorously evaluate the differential cytotoxicity of our target compound, a well-controlled experimental workflow is essential. This involves the selection of appropriate cell lines, robust cytotoxicity assays, and the determination of key quantitative metrics.

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful comparison. It is advisable to use a panel of cancer cell lines representing different tumor types, alongside one or more normal, non-transformed cell lines.[10][11]

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma, representing a common epithelial cancer.

    • HeLa: Human cervical adenocarcinoma, a widely used and well-characterized cancer cell line.

    • A549: Human lung carcinoma, representing another prevalent cancer type.

  • Normal Cell Lines:

    • HEK293: Human embryonic kidney cells, often used as a model for normal human cells.

    • Human Dermal Fibroblasts (HDFs): Primary cells that closely represent normal tissue.[11]

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells and include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and quantitative manner.

IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[3] Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM) - 48h
This compoundMCF-7[Hypothetical Value]
HeLa[Hypothetical Value]
A549[Hypothetical Value]
HEK293[Hypothetical Value]
HDF[Hypothetical Value]
Doxorubicin (Positive Control)MCF-7[Hypothetical Value]
HEK293[Hypothetical Value]
Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[15][16] A higher SI value indicates greater selectivity for cancer cells.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

CompoundCancer Cell LineNormal Cell LineSelectivity Index (SI)
This compoundMCF-7HEK293[Hypothetical Value]
HeLaHEK293[Hypothetical Value]
A549HEK293[Hypothetical Value]

Potential Mechanisms of Action and Future Directions

A significant difference in cytotoxicity between cancer and normal cells would warrant further investigation into the underlying molecular mechanisms.

Caption: Potential mechanisms of action for quinoxaline derivatives.

Future studies could involve:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.[3]

  • Apoptosis Assays: Such as Annexin V/PI staining to confirm apoptotic cell death.[7]

  • Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases, Bcl-2).[7]

  • In Vivo Studies: To evaluate the antitumor efficacy and toxicity in animal models.

By following this comprehensive guide, researchers can systematically evaluate the differential cytotoxicity of this compound and contribute valuable data to the ongoing search for more selective and effective cancer therapies.

References

Unraveling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for confirming the MoA of a novel quinoxaline derivative, Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate . We will navigate through a logical, multi-faceted experimental workflow, comparing its potential activities with established alternatives and providing the rationale behind each methodological choice.

Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The diverse biological activities stem from the ability of the quinoxaline core to interact with a multitude of biological targets.[1] Our focus compound, with its dihydroquinoxaline core, presents a unique structural variation that warrants a systematic investigation to unlock its therapeutic potential.

A Phased Approach to MoA Elucidation: An Experimental Workflow

To systematically dissect the MoA of this compound, we propose a tiered investigational workflow. This workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

MOA_Workflow cluster_0 Phase 1: Broad Spectrum Bioactivity Profiling cluster_1 Phase 2: Cellular Mechanism Investigation cluster_2 Phase 3: Molecular Target Deconvolution cluster_3 Phase 4: Target Validation & Comparative Analysis A Initial Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) C Identification of Primary Cellular Effect (e.g., Cytotoxicity, Cytostasis) A->C B Antimicrobial Susceptibility Testing (e.g., MIC Determination) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Induction Assays (e.g., Annexin V/PI Staining) C->E F Reactive Oxygen Species (ROS) Detection (e.g., DCFDA Assay) C->F G Hypothesis Generation: Potential Molecular Targets (Kinases, DNA, etc.) D->G E->G F->G H In Vitro Kinase Inhibition Assays (Broad Kinase Panel) G->H I Tubulin Polymerization Assay G->I J DNA Intercalation/Binding Assays G->J K Confirmation of Target Engagement in Cells (e.g., Western Blot for Phospho-proteins) H->K I->K J->K L Comparative Analysis with Reference Compounds K->L

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: Broad Spectrum Bioactivity Profiling

The initial step is to cast a wide net to identify the primary biological activity of the compound. This is crucial for directing subsequent, more focused investigations.

Experiment 1: In Vitro Anticancer Screening

  • Rationale: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6][7][8] The National Cancer Institute's 60 human cancer cell line panel (NCI-60) provides a robust platform for identifying patterns of activity and generating initial hypotheses about the mechanism of action.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to the NCI for screening at a single high dose (e.g., 10 µM) against the 60 cell line panel.

    • Analyze the growth inhibition data. Pay close attention to differential sensitivity across the cell lines, which can provide clues about the molecular target.

Comparative Compound:

  • Doxorubicin: A well-characterized chemotherapy agent with a known MoA (DNA intercalation and topoisomerase II inhibition). This serves as a positive control for cytotoxic activity.

CompoundNCI-60 Mean GI50 (µM)Most Sensitive Cell Line
This compoundExperimental DataExperimental Data
Doxorubicin~0.05Leukemia Cell Lines

Phase 2: Cellular Mechanism Investigation

Based on the results from Phase 1, the next step is to delve into the cellular consequences of compound treatment. Assuming the compound exhibits anticancer activity, we will focus on key cellular processes.

Experiment 2: Cell Cycle Analysis

  • Rationale: Disruption of the cell cycle is a common mechanism for anticancer drugs. Quinoxaline derivatives have been shown to induce cell cycle arrest at different phases.[9]

  • Protocol:

    • Treat a sensitive cancer cell line (identified from the NCI-60 screen) with the test compound at its GI50 concentration for 24, 48, and 72 hours.

    • Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Experiment 3: Apoptosis Induction Assay

  • Rationale: Programmed cell death, or apoptosis, is a desirable outcome for anticancer therapies. Several quinoxaline derivatives are known to trigger apoptosis in cancer cells.[5][9]

  • Protocol:

    • Treat a sensitive cancer cell line with the test compound at its GI50 concentration for various time points.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experiment 4: Reactive Oxygen Species (ROS) Detection

  • Rationale: Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to generate reactive oxygen species, leading to DNA damage and cell death.[10][11][12] While our compound is a dihydroquinoxaline, the potential for redox cycling should be investigated.

  • Protocol:

    • Load a sensitive cancer cell line with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[13][14]

    • Treat the cells with the test compound.

    • Measure the increase in fluorescence over time using a fluorescence microplate reader or fluorescence microscopy.

Comparative Compounds:

CompoundPrimary Cellular Effect
Paclitaxel G2/M cell cycle arrest, apoptosis induction
Menadione ROS generation

Phase 3: Molecular Target Deconvolution

The cellular effects observed in Phase 2 will guide the search for the specific molecular target(s) of the compound.

Signaling_Pathways cluster_0 Kinase Inhibition Pathway cluster_1 ROS-Mediated Damage Pathway A Quinoxaline Derivative B Protein Kinase (e.g., EGFR, VEGFR, ASK1) A->B Inhibition D Substrate B->D C ATP C->B E Phosphorylated Substrate D->E Phosphorylation F Downstream Signaling E->F G Cell Proliferation, Survival F->G H Quinoxaline Derivative I Cellular Reductases H->I J Reactive Oxygen Species (ROS) I->J Generation K DNA, Proteins, Lipids J->K L Oxidative Damage K->L M Apoptosis L->M

Caption: Potential signaling pathways for quinoxaline derivatives.

Experiment 5: In Vitro Kinase Inhibition Assays

  • Rationale: Kinase inhibition is a well-established mechanism for many anticancer quinoxaline derivatives.[1][15][16] A broad-panel kinase screen can efficiently identify potential kinase targets.

  • Protocol:

    • Submit the compound for screening against a panel of recombinant human kinases (e.g., a panel of 96 or more kinases).

    • The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase, often using a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay).

    • Follow up on any significant "hits" with dose-response studies to determine the IC50 value.

Comparative Compound:

  • Gefitinib: A known EGFR kinase inhibitor.

CompoundTarget KinaseIC50 (nM)
This compoundExperimental DataExperimental Data
GefitinibEGFR2-37

Phase 4: Target Validation and Comparative Analysis

The final phase involves confirming that the identified molecular target is indeed engaged by the compound within a cellular context and comparing its efficacy to relevant alternatives.

Experiment 6: Target Engagement in a Cellular Context

  • Rationale: It is crucial to demonstrate that the compound inhibits the activity of its putative target within intact cells.

  • Protocol (assuming a kinase target):

    • Treat a sensitive cell line with the test compound at various concentrations.

    • Prepare cell lysates and perform a Western blot analysis.

    • Probe the blot with antibodies specific for the phosphorylated form of the target kinase's substrate. A decrease in the phosphorylated substrate indicates target engagement.

Conclusion

This comprehensive guide outlines a systematic and logical workflow to elucidate the mechanism of action of this compound. By progressing from broad phenotypic screening to specific molecular target validation and employing a comparative approach with well-characterized compounds, researchers can build a robust and scientifically sound understanding of this novel molecule's biological activity. The insights gained from this rigorous investigation are paramount for its future development as a potential therapeutic agent.

References

A Researcher's Guide to the Reproducibility of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the quinoxaline scaffold is a cornerstone, recognized for its wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] However, the promise of these molecules can only be realized if their synthesis is reliable and reproducible. The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient standardization and transparency in published methods.[4] This guide provides an in-depth analysis of the factors governing the reproducible synthesis of a specific, challenging target: Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate.

Part 1: A Proposed Synthetic Pathway and Its Critical Junctures

The classical and most effective method for constructing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] For our target molecule, this involves reacting 4-methyl-1,2-phenylenediamine with diethyl 2-ketomalonate, followed by a selective N-chlorination step. This seemingly straightforward path is fraught with potential variability.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 5-methyl-1,2-dihydroquinoxaline-2-carboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in 50 mL of ethanol.

  • Reaction Initiation: To the stirred solution, add diethyl 2-ketomalonate (1.74 g, 10 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the intermediate quinoxaline.

Step 2: N-Chlorination to Yield this compound

  • Reagent Preparation: Suspend the dried intermediate (2.18 g, 10 mmol) in 50 mL of dichloromethane in a flask protected from light.

  • Chlorination: Cool the suspension to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction Conditions: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction via TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified immediately via column chromatography on silica gel.

Causality Behind Experimental Choices
  • Solvent: Ethanol is chosen for the initial condensation as it is a good solvent for both reactants and the reaction can often be driven to completion by product precipitation upon cooling.[1] Dichloromethane is used for chlorination due to its inertness and ease of removal.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective N-chlorinating agent, which is crucial for preventing over-chlorination or side reactions on the aromatic ring.

  • Temperature Control: The initial cooling to 0°C during chlorination is critical to control the exothermic reaction and minimize the formation of degradation products. N-chloro compounds can be unstable, and temperature control is paramount for reproducibility.

  • Light Protection: N-halogenated compounds can be light-sensitive. Protecting the reaction from light prevents radical side reactions that could lead to impurities and lower yields.

Synthetic_Workflow cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: N-Chlorination Reactants1 4-Methyl-1,2-phenylenediamine + Diethyl 2-ketomalonate Reaction1 Reflux (78°C) 4-6 hours Reactants1->Reaction1 in Solvent1 Ethanol Solvent1->Reaction1 Workup1 Cool, Filter, Dry Reaction1->Workup1 Monitor by TLC Intermediate Ethyl 5-methyl-1,2-dihydro- quinoxaline-2-carboxylate Workup1->Intermediate Reactants2 Intermediate + NCS Intermediate->Reactants2 Reaction2 0°C to RT 3 hours (Protect from Light) Reactants2->Reaction2 in Solvent2 DCM Solvent2->Reaction2 Workup2 Aqueous Wash, Dry Reaction2->Workup2 Monitor by TLC Purification Column Chromatography Workup2->Purification FinalProduct Ethyl 1-chloro-5-methyl-1,2- dihydroquinoxaline-2-carboxylate Purification->FinalProduct Reproducibility_Factors cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_process Process & Documentation center_node Reproducible Synthesis Purity Starting Material Purity (o-phenylenediamine oxidation) center_node->Purity Temp Temperature Control (especially during chlorination) center_node->Temp Purification Purification Method (Column loading, solvent gradient) center_node->Purification Solvent Solvent Grade & Water Content NCS_Quality NCS Activity Stirring Stirring Rate & Homogeneity Atmosphere Inert vs. Air Atmosphere Time Reaction Time & Monitoring Documentation Detailed Record Keeping Analysis Consistent Analytical Methods Analytical_Workflow Crude Crude Product (Post-Workup) HPLC HPLC Analysis Crude->HPLC Purity Check (>95%?) NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Yes MS Mass Spectrometry (HRMS) NMR->MS Structural Confirmation Validated Validated Product (Structure & Purity Confirmed) MS->Validated Mass Verification

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This guide is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment & Profile

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. Based on data from the closely related analogue, Ethyl 3-chloroquinoxaline-2-carboxylate, and general principles for halogenated heterocyclic compounds, we can anticipate the following hazard profile.[2]

Table 1: Anticipated Hazard Profile

Hazard CategoryPotential HazardRecommended Action & Rationale
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. In case of ingestion, seek immediate medical attention.
Skin Corrosion/Irritation Causes skin irritation.[2]Wear appropriate personal protective equipment (PPE), including chemically resistant gloves and a lab coat. In case of contact, wash the affected area with plenty of soap and water.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[4]
Respiratory Irritation May cause respiratory irritation.[2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[1]
Reactivity Potential for violent reactions with strong oxidizing agents, strong acids, or strong bases.[1]Do not mix with other waste streams unless compatibility is confirmed. Segregate from incompatible materials during storage.[5]
Hazardous Decomposition Thermal decomposition can lead to the release of toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[1]This necessitates disposal via high-temperature incineration at a licensed facility, which is the standard for halogenated waste.[1][6]

Regulatory Compliance: The "Cradle-to-Grave" Mandate

The disposal of this compound falls under the purview of several regulatory bodies. Adherence to these regulations is not optional; it is a legal requirement.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.[7] This compound must be managed as a characteristic hazardous waste due to its likely toxicity and reactivity.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9] This plan must include procedures for the safe handling and disposal of hazardous chemicals, ensuring employee safety and training.[9][10]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, procedural workflow for managing waste streams containing this compound.

Required Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a full-face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Waste Segregation: The Critical First Step

Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Designation: This compound must be disposed of as Halogenated Organic Waste .[11][12]

  • Rationale: The presence of chlorine in the molecule classifies it as halogenated. Halogenated and non-halogenated waste streams are incinerated under different conditions. Commingling them can lead to regulatory violations and improper destruction of the waste.[11][13]

  • Action: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[11]

Disposal Procedures

A. Unused or Expired Solid Compound:

  • Do Not Attempt to Neutralize: Unwanted or expired pure reagents should not be quenched or neutralized in the lab.[14]

  • Container: If in its original manufacturer's container, ensure the cap is tightly sealed. If the container's integrity is compromised, it should be carefully overpacked into a larger, compatible, and properly labeled container.

  • Labeling: Label the container clearly as "Hazardous Waste" with the full chemical name: "this compound".[15]

  • Collection: Request a pickup from your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste contractor.[14][16]

B. Solutions and Liquid Waste:

  • Collection Container: Use a designated, leak-proof container specifically for "Halogenated Organic Liquid Waste".[8][11] The container must be made of a material compatible with the solvents used.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Solvents," and a running list of all constituents, including "this compound" and any solvents used.[11]

  • Collection: Keep the waste container closed at all times except when adding waste.[8] Store it in a designated satellite accumulation area, within secondary containment, away from heat or ignition sources.[5][15]

C. Contaminated Labware and Debris (Gloves, Weigh Boats, Pipette Tips, etc.):

  • Collection: Collect all solid waste contaminated with the compound in a dedicated, durable plastic bag or a labeled, sealed container.

  • Labeling: The bag or container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant: "this compound".

  • Disposal: This solid waste should not be placed in the regular trash. It must be disposed of through your institution's hazardous waste program.[15][17]

D. Empty Reagent Bottles:

  • Residual Amounts: An empty container that held this compound should not be treated as regular trash. Even residual amounts must be managed as hazardous waste.[18]

  • Procedure: Do not rinse the container. Tightly cap the original container, deface the original manufacturer's label, and affix a "Hazardous Waste" label with the chemical name.[18]

  • Collection: Dispose of the empty container through the hazardous waste program.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G start Waste Generation (Contains Ethyl 1-chloro-5-methyl- 1,2-dihydroquinoxaline-2-carboxylate) waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated gloves, pipette tips, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, reaction mixtures) waste_type->liquid Liquid container Empty Reagent Bottle waste_type->container Empty Container collect_solid Collect in a labeled, sealed plastic bag or container for 'Solid Halogenated Waste' solid->collect_solid collect_liquid Collect in a compatible, sealed, and vented container for 'Liquid Halogenated Waste' liquid->collect_liquid collect_container Cap tightly. Affix Hazardous Waste label. Do not rinse. container->collect_container labeling Label Clearly: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Associated Hazards collect_solid->labeling collect_liquid->labeling collect_container->labeling storage Store in designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Arrange for pickup by EHS or licensed hazardous waste disposal contractor storage->pickup

Caption: Decision workflow for segregation and disposal of quinoxaline waste.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors: Ensure the area is well-ventilated, preferably by a chemical fume hood.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[4]

By adhering to these rigorous protocols, we uphold our professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem. Trust in our processes is built upon a foundation of diligence, expertise, and an unwavering commitment to safety.

References

Guide to Personal Protective Equipment: Handling Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate. Given that the toxicological properties of this specific compound have not been fully investigated, a cautious approach is mandatory. All uncharacterized substances should be treated as potentially hazardous.[1] This guide is built on the foundational principles of laboratory safety, combining established protocols for handling analogous chemical structures with the stringent standards set by the Occupational Safety and Health Administration (OSHA).[2][3]

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's structural motifs:

  • Quinoxaline Core: Quinoxaline and its derivatives are known to be bioactive. Some are irritants, causing skin, eye, and respiratory irritation.[4][5][6] For example, 5-methylquinoxaline is classified as a skin and serious eye irritant and may cause respiratory irritation.[4]

  • Chlorinated Heterocycle: The presence of a chlorine atom on the heterocyclic ring places this compound in the category of halogenated organics.[7] Organochlorine compounds have a wide range of toxicological profiles, and many are used in pharmaceuticals due to their potent biological activity.[8] This functionality necessitates careful handling to prevent exposure.

  • General Unknown Toxicity: For any new or uncharacterized compound, it is crucial to assume it may be toxic.[1] The toxicological properties of this specific material have not been fully investigated.[1] Therefore, minimizing exposure through all potential routes—inhalation, skin contact, and ingestion—is the primary goal.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant, with unknown systemic toxicity.

Core PPE Requirements & Task-Specific Protocols

The "minimum PPE" for any work in a laboratory where chemical hazards are present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[9] However, for handling this specific compound, enhanced protection is required.

These operations should always be performed within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[2]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10][11] If there is a significant splash risk, such as when handling larger volumes (>50 mL) of a solution, a face shield must be worn in addition to goggles.[9]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given the chlorinated nature of the compound, double-gloving is strongly recommended to provide an additional protective barrier. If a splash occurs, remove and discard both pairs of gloves immediately, wash hands thoroughly, and don fresh gloves.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[11] Ensure cuffs are snug around the wrists.

  • Respiratory Protection: When engineering controls like a fume hood are properly used, a respirator should not be necessary.[10] However, a written respiratory protection program is required by OSHA if respirators are needed to protect worker health.[3]

  • Preparation: Before entering the designated work area, don your lab coat and safety glasses.

  • Entering the Hood: At the chemical fume hood, don your inner pair of nitrile gloves.

  • Handling the Compound: Before touching the primary container, don your outer pair of nitrile gloves.

  • The Task: Perform all manipulations (weighing, transfer, dissolution) deep within the fume hood to maximize containment. Use tools and equipment dedicated to this process to avoid cross-contamination.

  • Post-Handling (Clean-up): After the task is complete, decontaminate any surfaces. Dispose of contaminated consumables (e.g., weighing paper, pipette tips) directly into a designated halogenated waste container within the hood.

  • Doffing PPE:

    • Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated waste.

    • Remove the inner pair of gloves and dispose of them.

    • Step away from the immediate work area. Remove your lab coat and hang it in its designated location.

    • The last item to be removed is your eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency Procedures: Spill and Exposure Plan

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13]

  • Seek immediate medical attention.[13]

In Case of Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][13]

  • Use an eyewash station if available.[2]

  • Seek immediate medical attention.[4]

In Case of a Spill:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (spill pads or sand) to contain the spill.

    • Place the absorbent material into a sealed, labeled container for halogenated waste.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Call emergency services.

    • Close the laboratory doors to contain the vapors.[14]

    • Do not re-enter until cleared by safety professionals.

Data Presentation & Visualization

Table 1: PPE Requirements by Laboratory Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Presence Safety Glasses (with side shields)[9]Not RequiredLab Coat (recommended)Not Required
Handling Sealed Container Chemical Splash Goggles[10]Single Pair Nitrile GlovesLab CoatNot Required
Weighing/Solution Prep Chemical Splash Goggles[10]Double Pair Nitrile Gloves[9]Lab CoatFume Hood (Required)[2]
Large Volume Transfer (>50mL) Face Shield + Goggles[9]Double Pair Nitrile Gloves[9]Lab CoatFume Hood (Required)[2]
Spill Cleanup Face Shield + Goggles[9]Heavy Duty/Chemical Resistant GlovesLab CoatAs per emergency assessment

Diagram 1: PPE Donning & Doffing Workflow This diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves doff2 2. Inner Gloves doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 WashHands Wash Hands Thoroughly doff4->WashHands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Diagram 2: Chemical Waste Disposal Pathway This diagram outlines the decision process for segregating and disposing of waste contaminated with this compound.

Waste_Disposal Start Waste Generated IsHalogenated Is it a Halogenated Organic Compound? Start->IsHalogenated HalogenatedWaste Place in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Place in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No LabelContainer Ensure Container is Properly Labeled with Contents and 'Hazardous Waste' HalogenatedWaste->LabelContainer NonHalogenatedWaste->LabelContainer EHS_Pickup Store in Satellite Accumulation Area for EHS Pickup LabelContainer->EHS_Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.